Hispidulin
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFBPDAQLQOCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162786 | |
| Record name | Hispidulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447-88-7 | |
| Record name | Hispidulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hispidulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hispidulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14008 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hispidulin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hispidulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1447-88-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HISPIDULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7F61604C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological Landscape of Hispidulin and Its Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacological properties of hispidulin and its derivatives. This compound, a naturally occurring flavone, has garnered significant attention for its diverse therapeutic potential, including anti-inflammatory, neuroprotective, and anticancer activities. This document summarizes key quantitative data, details experimental methodologies for assessing its bioactivity, and visualizes the core signaling pathways involved in its mechanism of action.
Core Pharmacological Properties
This compound and its derivatives exhibit a broad spectrum of biological activities, primarily centered around the modulation of key signaling pathways implicated in various disease states.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various cell models, including lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2][3] The underlying mechanisms often involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.
Neuroprotective Effects
The neuroprotective properties of this compound are attributed to its ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptotic pathways in neuronal cells.[4][5][6] Studies utilizing PC12 cell lines, a common model for neuronal research, have shown that this compound can protect against neurotoxin-induced cell death.[4][5][6] The neuroprotective mechanisms are linked to the modulation of pathways such as the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.
Anticancer Activity
This compound and its synthetic derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic and anti-proliferative effects against various cancer cell lines.[7][8][9] The anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[8] Key signaling pathways targeted by this compound in cancer include the PI3K/Akt/mTOR and JAK/STAT pathways.[10]
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the pharmacological activities of this compound and its derivatives from various studies. This allows for a comparative analysis of their potency and efficacy.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Cytotoxicity (MTT) | HepG2 (Liver Cancer) | 25 µM | [10] |
| Anti-inflammatory (NO production) | RAW 264.7 | 10 µM | [1] | |
| Neuroprotection (against 6-OHDA) | PC12 | ~5 µM | [6] | |
| This compound Derivative (e.g., C6-substituted) | GABA-A Receptor Binding | N/A | 0.73-1.78 µM | [11] |
| Catechol-O-methyl-transferase (COMT) Inhibition | N/A | 1.32 µM | [11] |
Table 1: IC50 Values of this compound and a Representative Derivative.
| Compound | Cancer Cell Line | Effect | Concentration | Reference |
| This compound | Pancreatic Cancer (PANC-1) | Inhibition of Angiogenesis | 20 mg/kg (in vivo) | [12] |
| Glioblastoma | Enhanced Temozolomide Chemosensitivity | 10 µM | [10] | |
| Ovarian Cancer | Potentiation of TRAIL-induced apoptosis | 20 µM | [10] |
Table 2: Anticancer Activities of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14][15][16]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17][18][19][20][21]
In Vitro Anti-inflammatory Assay
This assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.[1][2][3][22][23]
In Vitro Neuroprotection Assay
This assay assesses the protective effect of compounds against neurotoxin-induced cell death in PC12 cells.
Protocol:
-
Cell Seeding and Differentiation: Seed PC12 cells on collagen-coated plates and differentiate with Nerve Growth Factor (NGF) for several days.[4]
-
Pre-treatment: Pre-treat the differentiated cells with this compound or its derivatives for a specified time.
-
Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂) for 24 hours.[5][6]
-
Viability Assessment: Determine cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.[5][6]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its derivatives.
Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound Derivatives.
Caption: NF-κB Signaling Pathway and Inhibition by this compound Derivatives.
Caption: JAK/STAT Signaling Pathway and Inhibition by this compound Derivatives.
Structure-Activity Relationship (SAR)
Preliminary SAR studies on this compound derivatives suggest that modifications at certain positions of the flavonoid scaffold can significantly influence their biological activity. For instance, the presence and position of hydroxyl and methoxy groups are critical for their antioxidant and cytotoxic effects. The C6-methoxy group in this compound appears to be important for its activity.[11] Further synthesis and evaluation of a broader range of derivatives are necessary to establish a comprehensive SAR and to optimize the therapeutic potential of this promising class of compounds.[11]
Conclusion and Future Directions
This compound and its derivatives represent a valuable class of natural products with significant therapeutic potential across multiple disease areas. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of these compounds. Future research should focus on the synthesis and screening of a wider array of derivatives to elucidate detailed structure-activity relationships, as well as on in-depth preclinical and clinical studies to validate their therapeutic efficacy and safety.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A novel natural compound with therapeutic potential against human cancers [m.x-mol.net]
- 10. Medicinal importance, pharmacological activities, and analytical aspects of this compound: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Synthesis and Metabolic Stability of this compound and Its d-Labelled Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. youtube.com [youtube.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. researchgate.net [researchgate.net]
- 23. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]
Hispidulin: A Comprehensive Analysis of its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidulin (4',5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavone found in various medicinal plants, including Saussurea involucrata and Artemisia vestita. It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antiviral properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways to facilitate further research and drug development efforts.
Structure-Activity Relationship of this compound
The biological activities of this compound are intrinsically linked to its chemical structure. The arrangement of hydroxyl and methoxy groups on its flavonoid backbone dictates its interaction with various biological targets.
Anticancer Activity
This compound exerts its anticancer effects through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.
Key Structural Features for Anticancer Activity:
-
Hydroxyl Group at C5: Forms a hydrogen bond with the ketone at C4, a common feature in active flavonoids.
-
Methoxy Group at C6: The presence of a methoxy group at the C6 position, along with a hydroxyl group at C7, is considered crucial for many of its biological activities.
-
Hydroxyl Group at C4': This group on the B-ring is important for its antioxidant and anticancer properties.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. The structure of flavonoids plays a significant role in their anti-inflammatory capacity. Key structural elements for the anti-inflammatory activity of flavones include the planar ring structure with unsaturation at C2-C3 and the specific positions of hydroxyl groups. For flavones in general, hydroxyl groups at the C-5 and C-4' positions enhance anti-inflammatory activity, while hydroxylation at other positions can sometimes attenuate it.
Neuroprotective Effects
This compound exhibits neuroprotective properties by mitigating oxidative stress and inflammation within the central nervous system. It has been shown to protect against ischemia-reperfusion injury and suppress neuroinflammation.
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent. It has shown inhibitory activity against various viruses, including coronaviruses, by targeting viral enzymes like the 3-chymotrypsin-like cysteine protease (3CLpro).
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.
| Compound/Analog | Cell Line/Target | Activity | IC50/EC50 (µM) | Reference |
| Anticancer Activity | ||||
| This compound | PANC-1 (Pancreatic) | Antiproliferative | Not explicitly stated, but inhibits tumor growth in vivo at 20 mg/kg daily | |
| This compound | AGS (Gastric) | Anticancer | 20 | |
| Hispolon Analog VA-2 | HCT-116 (Colon) | Antiproliferative | 1.4 ± 1.3 | |
| Hispolon Analog VA-2 | S1 (Colon) | Antiproliferative | 1.8 ± 0.9 | |
| Hispolon Analog VA-7 | PC-3 (Prostate) | Antiproliferative | 3.3 ± 2.2 | |
| Hispolon Analog VA-7 | HCT-116 (Colon) | Antiproliferative | 5.3 ± 3.2 | |
| Hispolon Analog VA-7 | MCF-7 (Breast) | Antiproliferative | 6.3 ± 3.3 | |
| Anti-inflammatory Activity | ||||
| This compound | NF-κB activation | Inhibition | ~10 (Estimated from graph) | |
| Antiviral Activity | ||||
| This compound | Influenza A/PR/8/34 (H1N1) | Antiviral | IC50 = 19.83, EC50 = 22.62 | |
| This compound | SARS-CoV-2 3CLpro | Enzymatic Inhibition | Partial inhibition at 100 µg/mL (55.62%) |
Experimental Protocols
Detailed methodologies for key experiments cited in this compound research are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Protein Expression Analysis (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Sample Preparation: Lyse cells treated with this compound or its analogs in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its biological evaluation.
in vivo and in vitro biological activities of hispidulin
An In-Depth Technical Guide to the Biological Activities of Hispidulin
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (6-methoxy-5,7,4'-trihydroxyflavone) is a natural flavonoid found in various medicinal plants, such as Saussurea involucrata and Artemisia vestita.[1][2] This compound has garnered significant attention within the scientific community for its wide spectrum of pharmacological activities.[3] Numerous in vitro and in vivo studies have demonstrated its potential as an anticancer, anti-inflammatory, and neuroprotective agent.[3][4] this compound exerts its effects by modulating a variety of cellular signaling pathways implicated in the pathogenesis of numerous diseases.[5][6] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.
Anticancer Activities
This compound has shown potent anticancer properties across a range of cancer types by affecting cell proliferation, apoptosis, angiogenesis, and metastasis.[3][5]
In Vitro Anticancer Activities
This compound inhibits the proliferation of various cancer cell lines in a dose-dependent manner. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
|---|---|---|---|---|
| NCI-H460 | Non-Small-Cell Lung Cancer | ~15-30 | Not Specified | [1] |
| A549 | Non-Small-Cell Lung Cancer | Not Specified | Not Specified | [1][7] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | [8] |
| A2058 | Melanoma | Not Specified | Not Specified | [9] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not Specified | Not Specified | [10] |
| Human Ovarian Cancer Cells| Ovarian Cancer | Not Specified | Not Specified |[1] |
In Vivo Anticancer Activities
In vivo studies using xenograft models have confirmed this compound's ability to suppress tumor growth.
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Type | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Citation |
|---|---|---|---|---|---|
| Non-Small-Cell Lung Cancer | NCI-H460 Xenograft Mouse | Not Specified | Not Specified | Significant reduction in tumor volume and weight. | [1][11] |
| Pancreatic Cancer | Pancreatic Tumor Xenograft Mouse | 20 mg/kg daily | 35 days | Significant inhibition of tumor growth. | [2][10] |
| Nasopharyngeal Carcinoma | CNE-2Z Xenograft Mouse | 20 and 40 mg/kg | Not Specified | Significant suppression of tumor growth. | [4][12] |
| Melanoma | A2058 Xenograft Model | Not Specified | Not Specified | Significant inhibition of tumor growth. |[9] |
Mechanisms of Anticancer Action
This compound's anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5]
-
Apoptosis Induction: this compound triggers programmed cell death in cancer cells. One key mechanism is the generation of reactive oxygen species (ROS), which leads to endoplasmic reticulum (ER) stress.[1][7] This activation of the ER stress pathway, involving proteins like p-eIF2α, ATF4, and CHOP, culminates in apoptosis.[1] Furthermore, this compound-induced apoptosis is associated with the upregulation of cleaved caspase-3 and cleaved poly [ADP-ribose] polymerase (PARP).[7][11] In some cancer cells, it induces apoptosis via mitochondrial dysfunction.[8]
-
Cell Cycle Arrest: this compound can arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. For instance, it has been reported to induce G1/S phase arrest in gastric cancer cells and G0/G1 phase arrest in renal cell carcinoma and liver cancer cells.[1][8]
-
Anti-Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth. This compound has been shown to suppress angiogenesis in human pancreatic cancer by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][10]
-
Anti-Metastasis: this compound can inhibit the invasion and migration of cancer cells, key processes in metastasis.[4] In melanoma cells, it suppresses migration by downregulating matrix metalloproteinase-2 (MMP-2) expression.[9]
Key Signaling Pathways in Anticancer Activity
This compound modulates several critical signaling pathways to exert its anticancer effects.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound suppresses the VEGF-triggered activation of PI3K, Akt, and mTOR in endothelial cells, thereby inhibiting angiogenesis.[2][10] It also inhibits the PI3K/Akt pathway in liver and melanoma cancer cells to induce apoptosis.[8][9]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and survival. This compound has been found to reduce the phosphorylation of ERK in melanoma cells, contributing to its anti-proliferative effects.[9]
-
ER Stress Pathway: this compound induces ROS-mediated apoptosis in non-small-cell lung cancer cells by activating the ER stress pathway.[1][7][13]
Caption: this compound's anticancer signaling pathways.
Anti-inflammatory Activities
This compound demonstrates significant anti-inflammatory effects by inhibiting the production of inflammatory mediators and modulating key inflammatory signaling pathways.[14]
In Vitro and In Vivo Anti-inflammatory Effects
In vitro, this compound has been shown to downregulate LPS-induced inflammatory responses.[15] For instance, in LPS-activated BV2 microglia, it inhibits the production of nitric oxide (NO), ROS, and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][16]
In vivo, the carrageenan-induced paw edema model is commonly used to assess acute inflammation.[17][18] this compound has been shown to effectively reduce paw swelling in this model, demonstrating its potent anti-inflammatory properties.[19] It also attenuates LPS-induced acute kidney injury in mice by reducing pro-inflammatory cytokine expression.[15]
Table 3: Anti-inflammatory Effects of this compound
| Model | Key Findings | Citation |
|---|---|---|
| LPS-stimulated BV2 Microglia (in vitro) | Dose-dependent reduction of NO, ROS, TNF-α, IL-1β, IL-6. | [14][16] |
| Kainic Acid-induced Hippocampal Injury (in vivo) | Suppression of microglial activation and production of IL-1β, IL-6, and TNF-α. | [4][12] |
| P. gingivalis LPS-stimulated HUVECs (in vitro) | Downregulation of inflammatory responses. | [15] |
| Allergic Airway Inflammation Model (in vivo) | Alleviates mast cell-mediated inflammation. |[20] |
Key Signaling Pathways in Anti-inflammatory Activity
-
NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation.[16] In resting cells, it is held in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to IκB phosphorylation and degradation, allowing NF-κB (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15] this compound inhibits this process by suppressing the phosphorylation of NF-κB/IκB, thus preventing nuclear translocation of p65.[14][15]
-
MAPK and STAT3 Pathways: this compound also suppresses the activation of MAPKs (such as ERK, JNK, and p38) and STAT3, which are also involved in the inflammatory response.[14][21]
-
Nrf2/HO-1 Pathway: this compound can exert antioxidant effects by modulating the Nrf2/HO-1 signaling pathway, which plays a role in resolving inflammation.[20]
References
- 1. This compound exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small flavonoid molecule, suppresses the angiogenesis and growth of human pancreatic cancer by targeting vascular endothelial growth factor receptor 2-mediated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A promising flavonoid with diverse anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective roles of flavonoid “this compound” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A novel natural compound with therapeutic potential against human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non‑small‑cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Proliferative and Anti-Migratory Activities of this compound on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound exhibits potent anticancer activity <i>in vitro</i> and <i>in vivo</i> through activating ER stress in non-small-cell lung cancer cells - ProQuest [proquest.com]
- 12. psasir.upm.edu.my [psasir.upm.edu.my]
- 13. - Ask this paper | Bohrium [bohrium.com]
- 14. This compound Inhibits Neuroinflammation in Lipopolysaccharide-Activated BV2 Microglia and Attenuates the Activation of Akt, NF-κB, and STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound Alleviates Mast Cell-Mediated Allergic Airway Inflammation through FcεR1 and Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
hispidulin as a potential therapeutic agent for neurodegenerative diseases
Hispidulin: A Multi-Target Flavonoid for Neurodegenerative Diseases
A Technical Guide for Drug Discovery and Development Professionals
Abstract: Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant and growing challenge to global health. The complex pathophysiology of these disorders, involving oxidative stress, neuroinflammation, and apoptosis, necessitates the development of multi-target therapeutic agents. This compound (4′,5,7-trihydroxy-6-methoxyflavone), a naturally occurring flavonoid found in various medicinal plants, has emerged as a promising candidate.[1][2][3] This technical guide provides a comprehensive overview of the preclinical evidence supporting . It details the molecular mechanisms, summarizes key quantitative findings, outlines experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways that are central to the pathogenesis of neurodegenerative diseases. Its therapeutic potential stems from its ability to simultaneously mitigate oxidative stress, suppress neuroinflammation, and inhibit neuronal apoptosis.
Anti-Inflammatory Effects
Chronic neuroinflammation is a hallmark of many neurodegenerative conditions. This compound demonstrates potent anti-inflammatory activity by targeting critical pro-inflammatory cascades.
-
Inhibition of the NF-κB/NLRP3 Inflammasome Pathway: this compound has been shown to impede the nuclear factor kappa beta (NF-κB) signaling pathway.[1][4] By doing so, it prevents the transcription of pro-inflammatory cytokines. Furthermore, it suppresses the NOD-LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune response implicated in neurodegeneration.[1][2][5][6] This dual inhibition reduces the production and release of cytokines like Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[1]
-
Modulation of JAK/STAT and Akt Signaling: this compound also attenuates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in inflammatory responses.[2][3][7] In lipopolysaccharide (LPS)-stimulated microglial cells, this compound was found to suppress the phosphorylation of Akt and STAT3, further contributing to its anti-neuroinflammatory effects.[8][9]
Antioxidant Effects
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a primary driver of neuronal damage.[1][3] this compound bolsters the cellular antioxidant system through the following mechanism:
-
Activation of the Nrf2 Pathway: this compound is a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][10] It induces Nrf2 activation by modulating the AMP-activated protein kinase/glycogen synthase kinase 3β (AMPK/GSK3β) signaling axis.[1][5][11] Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby neutralizing ROS and protecting neurons from oxidative damage.[1][3]
Anti-Apoptotic Effects
This compound protects neurons from programmed cell death by modulating the expression of key apoptotic regulatory proteins. In models of H2O2-induced injury in C6 astroglial cells, this compound was shown to decrease the levels of the pro-apoptotic protein Bax and cytochrome C, while simultaneously increasing the expression of the anti-apoptotic protein Bcl-2.[3] This shifts the balance towards cell survival, preventing neuronal loss.
Summary of Preclinical Data
The neuroprotective effects of this compound have been documented in various in vitro and in vivo models. The following tables summarize the key quantitative and qualitative findings.
Table 1: Anti-Inflammatory and Antioxidant Activity of this compound (In Vitro)
| Model System | Insult | This compound Concentration | Measured Biomarkers | Outcome | Reference |
| BV2 Microglia | LPS (100 ng/mL) | Dose-dependent | NO, ROS, iNOS, COX-2 | Significant reduction | [8][9] |
| BV2 Microglia | LPS (100 ng/mL) | Dose-dependent | TNF-α, IL-1β, IL-6, PGE2 | Significant reduction | [8][12] |
| C6 Astroglial Cells | H2O2 | Not specified | ROS, NO, LDH release | Significant attenuation | [3] |
| C6 Astroglial Cells | H2O2 | Not specified | TNF-α, IL-6, IL-1β | Significant downregulation | [3] |
| Primary Cerebral Astrocytes | OGD/R | Not specified | NLRP3-mediated pyroptosis | Suppression | [6] |
| SH-SY5Y Cells | OGD/R | Not specified | Nrf2 mRNA and protein | Increased expression | [5] |
LPS: Lipopolysaccharide; OGD/R: Oxygen-Glucose Deprivation/Reperfusion; NO: Nitric Oxide; ROS: Reactive Oxygen Species; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin; PGE2: Prostaglandin E2; LDH: Lactate Dehydrogenase.
Table 2: Neuroprotective Effects of this compound (In Vivo)
| Animal Model | Disease Model | This compound Dosage | Key Findings | Outcome | Reference |
| Rats | Cerebral Ischemia/Reperfusion | Not specified | Reduced infarct size, brain edema | Improved neurological function | [1][6] |
| Rats | Kainic Acid-Induced Seizures | Not specified | Reduced hippocampal neuronal death | Suppressed microglial activation & pro-inflammatory cytokines | [1] |
| Aged Rats | Sevoflurane-induced dysfunction | Not specified | Activated Nrf2 in hippocampus | Attenuated neuroinflammation and apoptosis | [13] |
| Mice | Xenograft (Nasopharyngeal Carcinoma) | 20 mg/kg/day | Low toxicity observed | Favorable safety profile indicated | [1] |
Key Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.
In Vitro Neuroinflammation Assay (LPS-stimulated BV2 Microglia)
-
Cell Culture: Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded into appropriate plates (e.g., 96-well for viability, 6-well for protein analysis). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, neuroinflammation is induced by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium for a specified duration (typically 24 hours).[12]
-
Analysis:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[8]
-
Cytokine Quantification: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8][12]
-
Western Blot: Cell lysates are collected to determine the expression and phosphorylation status of key signaling proteins (e.g., iNOS, COX-2, NF-κB, Akt, STAT3) via SDS-PAGE and immunoblotting.[8]
-
In Vivo Cerebral Ischemia-Reperfusion Model
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure (MCAO): Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO). Animals are anesthetized, and a nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.
-
Treatment: this compound or vehicle is administered (e.g., via intraperitoneal injection) at a predetermined time before or after the ischemic insult.
-
Reperfusion: After a set period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion of the blood flow.
-
Assessment (e.g., at 72 hours post-IRI):
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system to evaluate motor and behavioral deficits.[6]
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where the non-infarcted tissue appears red and the infarcted area remains white. The infarct volume is then calculated.[6]
-
Brain Edema Measurement: Brain water content is determined by comparing the wet and dry weight of the brain hemispheres.[6]
-
Histology and Immunohistochemistry: Brain sections are analyzed using Nissl staining to assess neuronal survival and immunohistochemistry to detect markers of inflammation (e.g., Iba1 for microglia) or apoptosis (e.g., TUNEL assay).[6]
-
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for neurodegenerative diseases. Its ability to concurrently target neuroinflammation, oxidative stress, and apoptosis through the modulation of multiple signaling pathways (NF-κB/NLRP3, AMPK/GSK3β/Nrf2, JAK/STAT) underscores its potential to address the multifaceted nature of these disorders.[1][2][5] Preclinical data from both in vitro and in vivo models consistently demonstrate its neuroprotective capabilities.[1][6][13]
While promising, further research is required to translate these findings to the clinic. Future studies should focus on:
-
Pharmacokinetics and Bioavailability: Detailed investigation of this compound's absorption, distribution, metabolism, excretion (ADME), and blood-brain barrier permeability is crucial.
-
Chronic Disease Models: Evaluating the efficacy of this compound in long-term, chronic animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Safety and Toxicology: Comprehensive long-term toxicology studies are needed to establish a robust safety profile.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to determine the safety and efficacy of this compound in human patients.
References
- 1. Neuroprotective roles of flavonoid “this compound” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective potential of this compound and diosmin: a review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound exhibits neuroprotective activities against cerebral ischemia reperfusion injury through suppressing NLRP3-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits Neuroinflammation in Lipopolysaccharide-Activated BV2 Microglia and Attenuates the Activation of Akt, NF-κB, and STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. psasir.upm.edu.my [psasir.upm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery, Isolation, and Analysis of Hispidulin from Plant Extracts
Introduction
This compound (4′,5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavone, a class of polyphenolic secondary metabolites ubiquitously found in the plant kingdom.[1][2] This bioactive compound has garnered significant attention from the scientific community due to its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and antineoplastic properties.[1][3][4][5] The discovery of this compound as a potent modulator of various signaling pathways has positioned it as a promising candidate for drug development.[2][6] This guide provides a comprehensive overview of the discovery of this compound, detailed protocols for its isolation and purification from plant sources, and modern analytical techniques for its quantification. It also explores the key cellular signaling pathways modulated by this compound, offering a technical resource for professionals in natural product chemistry and drug discovery.
Discovery and Natural Sources of this compound
The discovery of this compound as a key active compound has often been the result of bioassay-guided fractionation of plant extracts. A notable example is its isolation from Clerodendrum inerme, where an ethanol extract was found to alleviate methamphetamine-induced hyperlocomotion in a mouse model.[7][8][9] Subsequent fractionation of the active dichloromethane and n-hexane portions led to the identification of this compound as the primary constituent responsible for this neuroactive effect.[8][9]
This compound is distributed across a diverse range of plant families and species. It is frequently found in the Lamiaceae (mint family), Asteraceae (aster family), and Verbenaceae families.[1][5] A summary of prominent plant sources is provided in Table 1.
Table 1: Selected Natural Plant Sources of this compound
| Plant Species | Family | Plant Part Used | Reference(s) |
| Saussurea involucrata | Asteraceae | Whole plant, Hairy root cultures | [1] |
| Clerodendrum inerme | Verbenaceae | Leaves | [2][8][10] |
| Clerodendrum petasites | Verbenaceae | Aerial parts, Roots | [1][10] |
| Clerodendrum fragrans | Verbenaceae | Not specified | [11] |
| Salvia officinalis (Sage) | Lamiaceae | Not specified | [5] |
| Salvia plebeia | Lamiaceae | Basal leaves | [1][12] |
| Artemisia vestita | Asteraceae | Not specified | [1] |
| Inula viscosa | Asteraceae | Flowers | [13][14] |
| Eupatorium arnottianum | Asteraceae | Not specified | [1][5] |
| Lantana montevidensis | Verbenaceae | Leaves | [1] |
| Ambrosia tenuifolia | Asteraceae | Not specified | [1] |
Isolation and Purification of this compound
The isolation of this compound from plant matrices involves a multi-step process that begins with extraction, followed by fractionation and purification, typically using various chromatographic techniques. A generalized workflow is depicted below.
References
- 1. Medicinal importance, pharmacological activities, and analytical aspects of this compound: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10532991B2 - Method for preparing this compound and its derivatives - Google Patents [patents.google.com]
- 3. This compound: A novel natural compound with therapeutic potential against human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective potential of this compound and diosmin: a review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total Synthesis and Metabolic Stability of this compound and Its d-Labelled Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a constituent of Clerodendrum inerme that remitted motor tics, alleviated methamphetamine-induced hyperlocomotion without motor impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. Flavonoids from Clerodendrum genus and their biological activities [hrcak.srce.hr]
- 11. This compound-rich fraction of Clerodendrum fragrans Wild. (Sesewanua) dissolving microneedle as antithrombosis candidate: A proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of this compound, a Flavonoid from Salvia plebeia, on Human Nasopharyngeal Carcinoma CNE-2Z Cell Proliferation, Migration, Invasion, and Apoptosis | MDPI [mdpi.com]
- 13. turkjps.org [turkjps.org]
- 14. researchgate.net [researchgate.net]
The Anticancer Potential of Hispidulin: A Technical Guide for Researchers
An In-depth Examination of the Flavonoid's Mechanisms Against Various Cancers
Hispidulin, a naturally occurring flavonoid found in various medicinal plants, has emerged as a promising candidate in oncology research.[1][2] Extensive in vitro and in vivo studies have demonstrated its potent anticancer activities across a spectrum of malignancies, including but not limited to, liver, lung, gastric, renal, and breast cancers.[3][4][5][6] This technical guide provides a comprehensive overview of the anticancer effects of this compound, with a focus on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
In Vitro Cytotoxicity of this compound
This compound has been shown to inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.[3][7] The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for this compound in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Non-Small-Cell Lung Cancer | A549 | ~30 | 24 | [3] |
| NCI-H460 | ~15 | 24 | [3] | |
| Hepatocellular Carcinoma | HepG2 | Not Specified | - | [7] |
| SMMC7721 | Not Specified | - | [8] | |
| Bel7402 | Not Specified | - | [8] | |
| Gastric Cancer | AGS | Not Specified | - | [4] |
| Renal Cell Carcinoma | Caki-2 | ~20 | Not Specified | [5] |
| ACHN | ~20 | Not Specified | [5] | |
| Acute Myeloid Leukemia | HL-60 | Not Specified | - | [9] |
| U937 | Not Specified | - | [9] | |
| Melanoma | A2058 | ~30 | 48 | [10] |
| Nasopharyngeal Carcinoma | CNE-2Z | ~50 | Not Specified | [11] |
| Osteosarcoma | MG63 | ~15 | 48 | [12] |
| 143B | ~15 | 48 | [12] |
In Vivo Antitumor Efficacy
Preclinical studies using animal models have corroborated the in vitro anticancer effects of this compound. These studies have demonstrated a significant reduction in tumor growth and metastasis with this compound administration.
| Cancer Type | Animal Model | This compound Dosage | Tumor Growth Inhibition | Reference |
| Non-Small-Cell Lung Cancer | NCI-H460 Xenograft (Nude Mice) | 20 and 40 mg/kg | Marked inhibition | [3][13] |
| Renal Cell Carcinoma | Caki-2 Xenograft (Nude Mice) | 20 and 40 mg/kg/day | Dose-dependent suppression | [5] |
| Pancreatic Cancer | Xenograft Mice | 20 mg/kg daily | Significant inhibition | [14] |
| Nasopharyngeal Carcinoma | CNE-2Z Xenograft (Nude Mice) | 20 mg/kg/day | 57.9% reduction in tumor volume | [11] |
| Hepatocellular Carcinoma | Bel7402 Xenograft | Not Specified | Effective suppression | [8] |
| Melanoma | A2058 Xenograft | Not Specified | Significant inhibition | [10] |
Core Anticancer Mechanisms of this compound
This compound exerts its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.[1][2]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which this compound eliminates cancer cells.[2] It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][9]
-
Intrinsic Pathway: this compound induces mitochondrial dysfunction by altering the Bcl-2/Bax ratio, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[7][9] This process is often mediated by the generation of reactive oxygen species (ROS).[3][7]
-
Extrinsic Pathway: this compound can also activate the extrinsic pathway, as evidenced by the activation of caspase-8.[5]
The pro-apoptotic effects of this compound have been observed in various cancer cells, including non-small-cell lung cancer, where it leads to a significant increase in the percentage of apoptotic cells.[3][13]
This compound-induced intrinsic apoptosis pathway.
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, thereby preventing cancer cell proliferation.[10] It has been shown to induce G1/S phase arrest in gastric cancer cells and G2/M phase arrest in osteosarcoma cells.[4][12] This is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[4] For instance, in gastric cancer, this compound upregulates p21/WAF1 and p16 while downregulating cyclin D1 and cyclin E.[4]
This compound-induced G1/S cell cycle arrest.
Inhibition of Metastasis and Angiogenesis
This compound has demonstrated the ability to suppress cancer cell migration, invasion, and angiogenesis, which are critical processes in metastasis.[11] It inhibits the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[8][11] Furthermore, this compound can inhibit angiogenesis by targeting the vascular endothelial growth factor receptor 2 (VEGFR2)-mediated signaling pathway.[14] In breast cancer, this compound has been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in metastasis, by suppressing the TGF-β1-induced Smad2/3 signaling pathway.
Key Signaling Pathways Modulated by this compound
The anticancer effects of this compound are mediated through its interaction with various intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit the PI3K/Akt signaling pathway in several cancers, including hepatocellular carcinoma and acute myeloid leukemia.[7][9] This inhibition contributes to its pro-apoptotic effects.[7]
Inhibition of the PI3K/Akt pathway by this compound.
Endoplasmic Reticulum (ER) Stress Pathway
In non-small-cell lung cancer, this compound has been found to induce apoptosis by activating the endoplasmic reticulum (ER) stress pathway.[3][13] This is initiated by the accumulation of ROS, leading to the upregulation of ER stress markers and ultimately, apoptosis.[3][15]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical regulator of cell growth and differentiation. In gastric cancer, this compound activates the ERK1/2 signaling pathway, which in turn upregulates the pro-apoptotic protein NAG-1, contributing to apoptosis and cell cycle arrest.[4]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound's anticancer effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 4, 8, 15, 30, 60 µM) for different time points (e.g., 24, 48, 72 h).[3] A vehicle control (e.g., 0.1% DMSO) is also included.[13]
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: The percentage of apoptotic cells is quantified.[3]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with this compound and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[4]
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt) overnight at 4°C. Subsequently, it is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).[4]
Conclusion and Future Directions
This compound has unequivocally demonstrated significant anticancer properties through a variety of mechanisms, making it a strong candidate for further development as a therapeutic agent.[16] Its ability to modulate multiple key signaling pathways involved in cancer progression underscores its potential as a multi-targeted anticancer drug.[2] Moreover, this compound has been shown to act synergistically with existing chemotherapeutic drugs, potentially enhancing their efficacy and overcoming drug resistance.[1]
Future research should focus on more extensive in vivo studies to evaluate its efficacy and safety in different cancer models.[1] Furthermore, clinical trials are warranted to translate the promising preclinical findings into tangible benefits for cancer patients.[2] The continued exploration of this compound's molecular targets and mechanisms of action will be crucial for its successful integration into clinical practice.[16]
References
- 1. This compound: A promising flavonoid with diverse anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel natural compound with therapeutic potential against human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Role of this compound in Gastric Cancer through Induction of Apoptosis via NAG-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mediates apoptosis in human renal cell carcinoma by inducing ceramide accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound induces apoptosis through mitochondrial dysfunction and inhibition of P13k/Akt signalling pathway in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces mitochondrial apoptosis in acute myeloid leukemia cells by targeting extracellular matrix metalloproteinase inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Proliferative and Anti-Migratory Activities of this compound on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. - Ask this paper | Bohrium [bohrium.com]
- 16. This compound: a promising anticancer agent and mechanistic breakthrough for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Molecular Targets of Hispidulin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hispidulin, a naturally occurring flavonoid, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the intracellular molecular targets of this compound, detailing its mechanisms of action and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
This compound (4',5,7-trihydroxy-6-methoxyflavone) is a flavone derivative found in various medicinal plants.[1] Its multifaceted biological activities stem from its ability to interact with a range of intracellular molecular targets, thereby modulating key signaling pathways involved in cellular processes such as proliferation, apoptosis, inflammation, and oxidative stress. This guide synthesizes the current understanding of this compound's molecular interactions, providing quantitative data where available, detailed experimental methodologies, and visual representations of the signaling cascades it influences.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated cytotoxic and inhibitory effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are crucial for evaluating the potency of a compound. The following table summarizes the reported IC50 values for this compound in different cancer cell lines. It is important to note that variations in experimental conditions, such as incubation time and assay method, can influence the observed IC50 values.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method | Reference |
| Melanoma | A2058 | ~30 | 48 | MTT | [2] |
| Melanoma | A2058 | ~25 | 72 | MTT | [2] |
| Pancreatic Cancer | PC-3 | 10-50 | Not Specified | Crystal Violet | [3] |
| Hepatocellular Carcinoma | HepG2 | 10-50 | Not Specified | Crystal Violet | [3] |
| Breast Cancer | HTB-26 | 10-50 | Not Specified | Crystal Violet | [3] |
| Non-Small Cell Lung Cancer | A549 | Not Specified | 24, 48 | MTT | [4] |
| Non-Small Cell Lung Cancer | NCI-H460 | Not Specified | 24, 48 | MTT | [4] |
| Glioblastoma | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Colorectal Cancer | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Nasopharyngeal Cancer | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Renal Cancer | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Prostate Cancer | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Proto-oncogene Kinase | Pim-1 | 2.71 | Not Specified | Kinase Assay | [6][7] |
| NF-κB activation | Not Specified | 3.9 | Not Specified | Not Specified | [5] |
Note: The table includes data from various sources. Direct comparison of IC50 values should be made with caution due to potential variations in experimental methodologies.
Key Intracellular Molecular Targets and Signaling Pathways
This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. The primary mechanisms include the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammatory responses.
Apoptosis Induction
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: this compound can induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[2]
-
Extrinsic Pathway: Evidence suggests this compound can also activate caspase-8, a key initiator of the extrinsic apoptotic cascade.[2]
Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress, which can trigger apoptosis through the unfolded protein response (UPR).[8][9][10] This is often accompanied by the generation of reactive oxygen species (ROS), which can further promote apoptotic cell death.[2][8]
Inhibition of Proliferation and Survival Pathways
This compound has been shown to inhibit several key signaling pathways that are crucial for cancer cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: this compound can suppress the activation of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[11] It has been observed to inhibit the phosphorylation of Akt.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation and differentiation. This compound has been reported to decrease the phosphorylation of ERK, a key component of the MAPK pathway.[2]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine-mediated signaling that can promote cell proliferation and survival. This compound has been shown to inhibit this pathway.
-
AMPK Pathway: In contrast to the inhibitory effects on pro-survival pathways, this compound can activate the AMP-activated protein kinase (AMPK) pathway.[12] AMPK activation can lead to the inhibition of cell growth and proliferation and can also induce apoptosis.[9][12]
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway.[5]
-
Molecular Docking Studies: In silico molecular docking studies have suggested that this compound can bind to pro-inflammatory targets such as TNF-α and PTGS2 (COX-2), providing a structural basis for its anti-inflammatory activity.[1][13]
Experimental Protocols
This section provides generalized protocols for key experiments used to investigate the intracellular molecular targets of this compound. It is crucial to note that these are template protocols and should be optimized for specific cell types and experimental conditions.
Western Blot Analysis for Protein Phosphorylation
This protocol outlines the steps for analyzing the phosphorylation status of key signaling proteins, such as Akt and ERK, in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound for the desired time. Include untreated and positive controls.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer immediately.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA assay is a common method for measuring intracellular ROS levels.
Materials:
-
DCFDA (2',7'-dichlorofluorescin diacetate)
-
Cell culture medium without phenol red
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with this compound for the desired time.
-
-
DCFDA Staining:
-
Measurement:
-
Wash the cells to remove excess DCFDA.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Molecular Docking
Molecular docking is a computational method used to predict the binding mode of a ligand to a protein target.
General Workflow:
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of this compound (ligand) and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the receptor.
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of this compound in the active site.
-
-
Analysis of Results:
Conclusion and Future Directions
This compound is a promising natural compound with a wide range of biological activities, stemming from its ability to modulate multiple intracellular molecular targets and signaling pathways. This guide has provided a comprehensive overview of its known mechanisms of action, with a focus on its anti-cancer, anti-inflammatory, and apoptosis-inducing effects.
While significant progress has been made in understanding the intracellular targets of this compound, further research is warranted. Key areas for future investigation include:
-
Quantitative Binding Affinity Studies: There is a notable lack of experimentally determined binding affinities (Kd or Ki values) for this compound and its direct molecular targets. Such data would be invaluable for structure-activity relationship studies and for optimizing the development of this compound-based therapeutics.
-
Identification of Direct Binding Partners: Unbiased screening approaches could be employed to identify novel direct binding partners of this compound, potentially revealing new mechanisms of action.
-
In Vivo Efficacy and Pharmacokinetics: While some in vivo studies have been conducted, more extensive research is needed to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models of disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Proliferative and Anti-Migratory Activities of this compound on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. RETRACTED ARTICLE: this compound induces ER stress-mediated apoptosis in human hepatocellular carcinoma cells in vitro and in vivo by activating AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a small flavonoid molecule, suppresses the angiogenesis and growth of human pancreatic cancer by targeting vascular endothelial growth factor receptor 2-mediated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces ER stress-mediated apoptosis in human hepatocellular carcinoma cells in vitro and in vivo by activating AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. kumc.edu [kumc.edu]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Synergistic Anti-Tumor Effects of Hispidulin with Chemotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidulin, a naturally occurring flavonoid, has garnered significant attention in oncological research for its potential as a chemosensitizing agent. This technical guide provides an in-depth overview of the synergistic anti-tumor effects of this compound when combined with conventional chemotherapy drugs. It is designed to be a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying molecular mechanisms of this synergy.
Data Presentation: Synergistic Effects of this compound in Combination with Chemotherapeutic Agents
The following tables summarize the quantitative data from in vitro studies, demonstrating the synergistic anti-tumor activity of this compound with various chemotherapy drugs across different cancer cell lines.
| Chemotherapy Drug | Cancer Cell Line | This compound Concentration (µM) | Chemotherapy IC50 (µM) - Alone | Chemotherapy IC50 (µM) - Combination | Combination Index (CI) | Reference |
| Temozolomide | U87MG (Glioblastoma) | 40 µg/ml (~133 µM) | 200 | Significantly Decreased | <1 (Synergistic) | [1] |
| Sunitinib | 786-O (Renal Cell Carcinoma) | 10 | >10 | ~5 | Not explicitly stated, but significant enhancement of anti-tumor activity reported. | [2] |
| Caki-1 (Renal Cell Carcinoma) | 10 | >10 | ~5 | Not explicitly stated, but significant enhancement of anti-tumor activity reported. | [2] |
| Chemotherapy Drug | Cancer Cell Line | This compound Concentration | Effect | Outcome | Reference |
| TRAIL | SKOV3 (Ovarian Cancer) | Sub-lethal dosages | Potentiated TRAIL-induced apoptosis | Converted TRAIL-resistant cells to TRAIL-sensitive. | [3] |
| Gemcitabine | Pancreatic Cancer Cells | Not specified | Enhances anticancer effect | Mentioned in review, specific quantitative data not provided. | [4] |
| 5-Fluorouracil | Colorectal Cancer Cells | Not specified | Enhances anticancer effect | Mentioned in review, specific quantitative data not provided. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the synergistic anti-tumor effects of this compound and chemotherapy.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, chemotherapy drugs, and their combination on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curves. The synergistic effect can be quantified using the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound, chemotherapy, or their combination.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
Objective: To investigate the effect of the combination treatment on the expression and activation of proteins involved in key signaling pathways.
Protocol:
-
Protein Extraction: Treat cells as described previously, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, total AMPK, p-STAT3, total STAT3, p-Akt, total Akt, Mcl-1, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein expression or phosphorylation.
In Vivo Xenograft Model
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and chemotherapy in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., U87MG for glioblastoma, Caki-1 for renal carcinoma) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign the mice to different treatment groups: vehicle control, this compound alone, chemotherapy drug alone, and the combination of this compound and the chemotherapy drug. Administer the treatments via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., every 3-4 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Compare the tumor growth inhibition and final tumor weights between the different treatment groups to assess the synergistic effect.
Signaling Pathways and Molecular Mechanisms
The synergistic anti-tumor effects of this compound with chemotherapy are mediated through the modulation of several key signaling pathways.
AMPK/mTOR Signaling Pathway
This compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][5] The combination of this compound with agents like TRAIL leads to enhanced AMPK activation, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling.[3] This inhibition results in the downregulation of anti-apoptotic proteins such as Mcl-1, thereby sensitizing cancer cells to apoptosis.[3]
STAT3 Signaling Pathway
The combination of this compound and sunitinib has been shown to synergistically inhibit the STAT3 signaling pathway in renal cell carcinoma.[2] this compound suppresses the phosphorylation of STAT3, leading to the downregulation of its downstream targets, including the anti-apoptotic proteins Bcl-2 and survivin.[2] This inhibition of the pro-survival STAT3 pathway enhances the apoptotic effects of sunitinib.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. While direct evidence for this compound's synergistic mechanism via this pathway with the mentioned chemotherapies is still emerging, it is a known target of many natural compounds and a key player in chemoresistance. It is plausible that this compound, in combination with chemotherapy, could inhibit the PI3K/Akt pathway, leading to decreased cell survival and proliferation.
Conclusion
The evidence presented in this technical guide strongly supports the potential of this compound as a synergistic agent in cancer chemotherapy. By targeting key survival pathways such as AMPK/mTOR and STAT3, this compound can enhance the efficacy of conventional chemotherapeutic drugs, potentially allowing for lower, less toxic doses and overcoming drug resistance. The provided experimental protocols and an understanding of the molecular mechanisms offer a solid foundation for further preclinical and clinical investigations into the therapeutic application of this compound in combination cancer therapy. Further research is warranted to elucidate the full spectrum of its synergistic interactions and to translate these promising findings into clinical practice.
References
- 1. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound potentiates the antitumor effect of sunitinib against human renal cell carcinoma in laboratory models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 4. Synergistic Combination of Gemcitabine and Dietary Molecule Induces Apoptosis in Pancreatic Cancer Cells and Down Regulates PKM2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound sensitizes human ovarian cancer cells to TRAIL-induced apoptosis by AMPK activation leading to Mcl-1 block in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Hispidulin: A Technical Guide to Its Mechanisms in Cancer Prevention and Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidulin (4',5,7-trihydroxy-6-methoxyflavone) is a natural flavonoid found in various medicinal plants, such as Saussurea involucrata and Artemisia vestita.[1][2][3] This compound has garnered significant attention in oncology research due to its wide range of biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[2][4] Numerous in vitro and in vivo studies have demonstrated that this compound can inhibit cancer cell proliferation, induce apoptosis, trigger cell cycle arrest, and suppress angiogenesis and metastasis across various cancer types.[2][4][5] This technical guide provides an in-depth overview of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, to serve as a comprehensive resource for the scientific community.
Mechanisms of Anticancer Activity
This compound exerts its anticancer effects through a multi-targeted approach, influencing several core cellular processes involved in cancer initiation and progression.[2][5]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells through multiple interconnected pathways.
1.1.1. Reactive Oxygen Species (ROS)-Mediated Endoplasmic Reticulum (ER) Stress
In non-small-cell lung cancer (NSCLC) cells (NCI-H460 and A549), this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[6][7] This elevation in ROS triggers ER stress, a state of cellular imbalance, which in turn activates the pro-apoptotic ER stress pathway.[6][8] Key molecular events include the upregulation of p-eIF2α, ATF4, and CHOP, culminating in the activation of executioner caspases like cleaved caspase-3 and the cleavage of poly [ADP-ribose] polymerase (PARP).[6][9] The pro-apoptotic effect can be reversed by pretreatment with a ROS inhibitor, such as glutathione (GSH), or an ER stress inhibitor, like tauroursodeoxycholic acid (TUDCA), confirming the centrality of this pathway.[6][7]
1.1.2. Mitochondrial Dysfunction
In human hepatoblastoma (HepG2) cells, this compound triggers the intrinsic apoptosis pathway by inducing mitochondrial dysfunction.[10][11] This is characterized by a decrease in the Bcl-2/Bax ratio, disruption of the mitochondrial membrane potential, and subsequent release of cytochrome C into the cytoplasm.[10][11] Released cytochrome C activates caspase-3, leading to apoptotic cell death.[10] This process is also linked to this compound-induced ROS generation.[10]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. The specific phase of arrest can vary depending on the cancer type.
-
G1/S Phase Arrest: In gastric cancer cells (AGS), this compound treatment causes cell accumulation in the G1/S phase.[1] This arrest is associated with the upregulation of cell cycle regulatory proteins p16 and p21, and the downregulation of cyclin D1 and cyclin E.[1]
-
G0/G1 Phase Arrest: G0/G1 phase arrest has been observed in several other cancers, including renal cell carcinoma, glioblastoma, liver cancer, and acute myeloid leukemia.[10][12]
-
Sub-G1 Accumulation: In melanoma A2058 cells, this compound induces an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.[12]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and survival. This compound has demonstrated potent anti-angiogenic activity.[3][13] In human pancreatic cancer models, this compound was found to inhibit tumor growth by suppressing angiogenesis.[3][13] It directly targets vascular endothelial growth factor (VEGF)-induced migration, invasion, and capillary-like structure formation in human umbilical vein endothelial cells (HUVECs).[3] The underlying mechanism involves the inhibition of the VEGF receptor 2 (VEGFR2) and its downstream PI3K/Akt/mTOR signaling pathway.[3][13]
Suppression of Metastasis and Invasion
This compound can inhibit the metastatic potential of cancer cells.[14] It has been shown to prevent the epithelial-mesenchymal transition (EMT), a key process for cancer cell invasion, in human colon carcinoma cells under hypoxic conditions.[15] This effect is partly achieved by suppressing HIF-1α through the regulation of the PTEN/PI3K/Akt pathway.[15] Additionally, this compound downregulates the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, thereby reducing the migratory capacity of melanoma cells.[12] In renal cell carcinoma, this compound's anti-metastasis effects are linked to the modulation of the ceramide-sphingosine 1-phosphate (S1P) balance by inhibiting sphingosine kinase 1 (Sphk1).[16]
Key Signaling Pathway Modulation
This compound's anticancer effects are mediated by its ability to modulate multiple intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound is a known inhibitor of this pathway in several cancer types.
-
In HepG2 liver cancer cells , this compound inhibits Akt activation, which contributes to its pro-apoptotic effects.[10][11]
-
In pancreatic cancer , this compound suppresses the VEGF-triggered activation of PI3K, Akt, and mTOR in endothelial cells, leading to its anti-angiogenic effects.[3][13]
-
In glioblastoma , this compound enhances the anti-tumor activity of temozolomide by regulating the AMPK/mTOR signaling pathway.[14]
ERK Pathway
The Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation. In AGS gastric cancer cells, this compound activates ERK1/2 signaling, which leads to the expression of the pro-apoptotic protein NAG-1 (Nonsteroidal anti-inflammatory drug-activated gene-1).[1] This activation of the ERK/NAG-1 axis contributes to cell cycle arrest and apoptosis.[1] Conversely, in A2058 melanoma cells, this compound decreases the phosphorylation of ERK, which is associated with reduced cell viability.[12] This highlights the context-dependent role of this compound's interaction with the ERK pathway.
Synergistic Effects and Chemo-sensitization
A significant aspect of this compound's therapeutic potential is its ability to act synergistically with conventional anticancer drugs.[4] It can enhance the chemosensitivity of cancer cells and, in some cases, reverse drug resistance.[4]
-
TRAIL: this compound sensitizes human ovarian cancer cells to TRAIL-induced apoptosis by activating AMPK, which leads to the downregulation of the anti-apoptotic protein Mcl-1.[17]
-
Gemcitabine & 5-Fluorouracil: It enhances the sensitivity of bladder cancer cells to these drugs by suppressing the HIF-1α/P-gp signaling cascade.[14]
-
Sunitinib: In renal cell carcinoma, this compound sensitizes cells to sunitinib-induced apoptosis by regulating the Stat3 pathway.[14]
-
Temozolomide: this compound enhances the efficacy of temozolomide in glioblastoma by promoting ROS generation and activating AMPK.[14]
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| NCI-H460 | Non-Small-Cell Lung | Not explicitly stated, but significant viability decrease at 15-60 µM | 24 & 48 h | [6] |
| A549 | Non-Small-Cell Lung | Not explicitly stated, but significant viability decrease at 15-60 µM | 24 & 48 h | [6] |
| HepG2 | Hepatoblastoma | Dose- and time-dependent cell death observed | Not specified | [10][11] |
| AGS | Gastric Adenocarcinoma | Significant growth inhibition at 50 µM | 48 h | [1] |
| A2058 | Melanoma | ~40 µM (estimated from viability curve) | 48 h | [12] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Model | Animal Model | This compound Dose | Treatment Duration | Key Outcomes | Reference |
| Non-Small-Cell Lung Cancer (NCI-H460 xenograft) | Nude mice | 20 and 40 mg/kg/day (injection) | 21 days | Attenuated xenograft tumor growth. No significant change in body weight. | [6][8] |
| Pancreatic Cancer (xenograft) | Xenograft mice | 20 mg/kg/day (s.c. treatment) | 35 days | Significantly inhibited tumor growth; potent inhibition of angiogenesis. | [3][13] |
| Nasopharyngeal Carcinoma (CNE-2Z xenograft) | Nude mice | 20 mg/kg/day (oral) | Not specified | 57.9% reduction in tumor volume; 50.1% reduction in tumor weight; low toxicity. | [18] |
| Melanoma (A2058 xenograft) | Xenograft model | Not specified | Not specified | Significantly inhibited tumor growth. | [12] |
| Hepatocellular Carcinoma (xenograft) | Nude mice | 25 and 50 mg/kg/day (i.p.) | 27 days | Dose-dependently suppressed tumor growth. | [19] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., NCI-H460, A549, AGS) are seeded in 96-well plates (e.g., 3 x 10³ cells/well) and allowed to adhere for 12-24 hours.[1][6]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 4, 8, 15, 30, 60 µM) dissolved in DMSO (final concentration typically <0.2%) for specified time periods (e.g., 24, 48 hours).[1][6]
-
MTT Incubation: The drug-containing medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 500 µg/mL) and incubated for 4 hours at 37°C.[1]
-
Solubilization and Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).[1]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells (e.g., NCI-H460, A549) are treated with this compound (e.g., 15 and 30 µM) for 24 hours.[6][20]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.[6][20]
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or BSA protein assay kit.[1]
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.[1]
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include those against p-eIF2α, ATF4, CHOP, cleaved caspase-3, PARP, p-Akt, total Akt, p-ERK, etc.[1][6][12] After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) reagent.[1] β-actin is typically used as an internal loading control.[1]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., NCI-H460) are suspended in PBS or Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).[6]
-
Treatment Initiation: When tumors reach a palpable size, mice are randomly assigned to treatment groups.
-
Administration: this compound is administered at specified doses (e.g., 20 and 40 mg/kg) via injection (intraperitoneal or subcutaneous) or oral gavage daily. The control group receives the vehicle (e.g., DMSO, saline).[6][8][18]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 3-4 days). Tumor volume is often calculated using the formula: (length × width²)/2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.[6][18]
Conclusion and Future Directions
This compound is a promising natural flavonoid with multi-targeted anticancer properties, demonstrating efficacy in a wide range of preclinical cancer models.[2][4] Its ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis and metastasis is driven by the modulation of key signaling pathways such as PI3K/Akt/mTOR, ROS-mediated ER stress, and ERK. Furthermore, its capacity to sensitize cancer cells to existing chemotherapies presents a compelling case for its development as an adjuvant therapy.[4]
While the existing data are robust, further research is necessary to translate these preclinical findings to the clinic.[2][4] Future studies should focus on optimizing drug delivery, evaluating long-term toxicity, and conducting clinical trials to determine the safety and efficacy of this compound in human cancer patients. A deeper investigation into its molecular targets and mechanisms will further solidify its potential as a lead compound in the development of novel cancer therapies.[2][5]
References
- 1. Potential Therapeutic Role of this compound in Gastric Cancer through Induction of Apoptosis via NAG-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A novel natural compound with therapeutic potential against human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small flavonoid molecule, suppresses the angiogenesis and growth of human pancreatic cancer by targeting vascular endothelial growth factor receptor 2-mediated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A promising flavonoid with diverse anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a promising anticancer agent and mechanistic breakthrough for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. - Ask this paper | Bohrium [bohrium.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces apoptosis through mitochondrial dysfunction and inhibition of P13k/Akt signalling pathway in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Proliferative and Anti-Migratory Activities of this compound on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound sensitizes human ovarian cancer cells to TRAIL-induced apoptosis by AMPK activation leading to Mcl-1 block in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hispidulin Extraction and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hispidulin (4′,5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavone found in various medicinal plants, including species of Salvia, Artemisia, and Clerodendrum.[1] It has garnered significant attention within the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and potent anticancer properties.[2][3] this compound exerts its effects by modulating multiple key cellular signaling pathways, such as PI3K/Akt/mTOR and AMPK, making it a promising candidate for therapeutic development.[3][4]
The effective isolation and purification of this compound are critical for advancing its research and development. This document provides detailed protocols for the extraction and purification of this compound from plant sources, methods for its quantification, and an overview of its key biological signaling pathways.
Section 1: Extraction of this compound from Plant Material
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of the initial crude extract. The choice depends on the plant matrix, solvent properties, and available equipment. Conventional methods like maceration and Soxhlet extraction are widely used.
General Workflow for this compound Extraction
The following diagram illustrates a typical workflow for obtaining a crude this compound-containing extract from a plant source.
Caption: General workflow for plant extraction.
Experimental Protocols for Extraction
Protocol 1.2.1: Maceration with Stirring (Adapted from Inula viscosa extraction) [5]
-
Preparation: Weigh 200 mg of dried and powdered plant material (e.g., flowers of Inula viscosa).
-
Extraction: Place the powder in a flask and add 10 mL of methanol.
-
Incubation: Place the flask on a magnetic stirrer and agitate at 250 rpm for 6 hours at 50°C.
-
Filtration: Filter the mixture using standard filter paper to separate the extract from the solid plant residue.
-
Concentration: The resulting filtrate can be used directly for analysis or concentrated under reduced pressure to yield a crude extract.
Protocol 1.2.2: Soxhlet Extraction (Adapted from Clerodendrum petasites extraction) [6]
-
Preparation: Weigh 5 g of dried and powdered plant material (e.g., roots of Clerodendrum petasites) and place it into a cellulose thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet extractor attached to a round-bottom flask containing 300 mL of 95% ethanol and a condenser.
-
Extraction: Heat the solvent to a boil. Allow the extraction to proceed for several hours until the solvent in the extractor arm runs clear.
-
Concentration: After extraction is complete, filter the ethanolic solution and evaporate the solvent using a rotary evaporator at 55-60°C to obtain the dry crude extract.
Protocol 1.2.3: Percolation (Adapted from Salvia plebeia extraction) [7]
-
Preparation: Powder 5 kg of air-dried plant material (e.g., basal leaves of Salvia plebeia).
-
Extraction: Place the powdered material in a large percolator and add 20 L of 95% ethanol, allowing it to macerate for a set period before starting the percolation.
-
Percolation: Allow the ethanol to slowly pass through the plant material, collecting the extract (percolate) at the bottom.
-
Concentration: Evaporate the solvent from the collected percolate under reduced pressure to yield the crude residue.
Comparison of Extraction Parameters
The efficiency of extraction can vary significantly based on the method and parameters used. Optimization of parameters like solvent-to-solid ratio, temperature, and time is crucial for maximizing yield.[8]
| Plant Source | Method | Solvent | Solvent-to-Solid Ratio | Temperature | Duration | Yield of this compound | Reference |
| Inula viscosa flowers | Maceration | Methanol | 50:1 (mL:g) | 50°C | 6 hours | 0.151 g / 100 g (dry wt) | [5] |
| Clerodendrum petasites roots | Soxhlet | 95% Ethanol | 60:1 (mL:g) | Boiling point | Exhaustive | Varies by source | [6] |
| Salvia plebeia leaves | Percolation | 95% Ethanol | 4:1 (L:kg) | Room Temp. | N/A | Varies | [7] |
Section 2: Purification of this compound
Purification of this compound from the crude extract typically involves a multi-step process combining solvent partitioning and various chromatographic techniques to achieve high purity (≥98%).[9]
General Workflow for this compound Purification
The following diagram outlines a common strategy for purifying this compound from a crude plant extract.
Caption: General workflow for this compound purification.
Experimental Protocols for Purification
Protocol 2.2.1: Bioassay-Guided Fractionation and Isolation (Adapted from Salvia plebeia) [7]
-
Solvent Partitioning:
-
Suspend the crude ethanol extract (e.g., 310 g) in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity: petroleum ether, dichloromethane (CH2Cl2), ethyl acetate, and n-butanol.
-
Evaporate the solvent from each fraction. This compound is typically found in the less polar fractions, such as the CH2Cl2 extract.[7]
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (70-230 mesh) using a suitable non-polar solvent (e.g., n-hexane).
-
Dissolve the dried bioactive fraction (e.g., CH2Cl2 extract) in a minimal amount of solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc).[10][11]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Further Purification (Sephadex LH-20 or Recrystallization):
-
Pool the this compound-rich fractions and concentrate them.
-
For further purification, use a Sephadex LH-20 column with a solvent system like methanol-water.[12]
-
Alternatively, perform recrystallization. Dissolve the semi-pure solid in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) and allow it to cool slowly to form crystals.[13]
-
-
Final Purity Check:
-
Assess the purity of the final product using analytical HPLC. A purity of >98% is often achievable.[7]
-
Purity and Analytical Characterization
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.
| Technique | Purpose | Typical Conditions / Observations | Reference |
| HPLC-DAD | Quantification and Purity | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: ~275, 336 nm | [1][5] |
| HPTLC | Quantification | Mobile Phase: Chloroform:Methanol:Formic Acid (9:1:0.1, v/v) | [14] |
| LC-MS | Identification & Purity | ESI source, provides mass-to-charge ratio (m/z) for molecular weight confirmation. | [1] |
| NMR | Structural Elucidation | 1H and 13C NMR in a solvent like DMSO-d6 to confirm the chemical structure. | [1] |
Section 3: Key Signaling Pathways Modulated by this compound
This compound's anticancer and neuroprotective effects are attributed to its ability to modulate several intracellular signaling pathways. Understanding these interactions is crucial for drug development professionals.
PI3K/Akt/mTOR Pathway
This compound is a known inhibitor of the PI3K/Akt pathway, which is often hyperactivated in cancer, promoting cell survival, proliferation, and resistance to apoptosis.[1][4]
Caption: this compound inhibits the PI3K/Akt pathway.
AMPK Pathway
This compound can activate AMP-activated protein kinase (AMPK), a key cellular energy sensor. AMPK activation can inhibit anabolic pathways (like protein and fatty acid synthesis) and promote catabolic processes, leading to anti-proliferative effects in cancer cells.[1][9]
Caption: this compound activates the AMPK pathway.
References
- 1. Medicinal importance, pharmacological activities, and analytical aspects of this compound: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A novel natural compound with therapeutic potential against human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound = 98 HPLC 1447-88-7 [sigmaaldrich.com]
- 5. turkjps.org [turkjps.org]
- 6. phcogj.com [phcogj.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. This compound = 98 HPLC 1447-88-7 [sigmaaldrich.com]
- 10. US10532991B2 - Method for preparing this compound and its derivatives - Google Patents [patents.google.com]
- 11. Total Synthesis and Metabolic Stability of this compound and Its d-Labelled Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [mdpi.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Application of Hispidulin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of hispidulin, a naturally occurring flavone, and its analogues. This compound has garnered significant attention for its wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This document details synthetic methodologies, presents quantitative biological data, and illustrates key signaling pathways modulated by this compound, offering a valuable resource for researchers investigating its therapeutic potential.
Chemical Synthesis of this compound
The isolation of this compound from natural sources can be a tedious process, often resulting in low yields that limit its availability for extensive research. Chemical synthesis provides a reliable alternative for producing this compound in larger quantities, enabling mechanistic studies and the development of novel analogues. Several total synthesis routes have been developed, each with distinct advantages and challenges. While early methods reported low overall yields (around 1.1%), more recent and optimized protocols have improved feasibility and output.
Experimental Protocol: A Feasible Total Synthesis Route
This protocol is adapted from a reproducible method developed for the total synthesis of this compound. The workflow starts from the commercially available 2,4,6-trihydroxybenzaldehyde.
Materials:
-
2,4,6-Trihydroxybenzaldehyde
-
Chlorodimethyl ether (MOMCl)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (MeI)
-
Hydrochloric acid (HCl)
-
Acetic anhydride (Ac₂O)
-
Boron trifluoride etherate (BF₃–Et₂O)
-
4-(methoxymethoxy)benzaldehyde
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetone
-
Other standard laboratory solvents and reagents
Procedure:
-
Protection of Hydroxyl Groups: Treat 2,4,6-trihydroxybenzaldehyde with chlorodimethyl ether (MOMCl) to protect the hydroxyl groups, yielding a tris(methoxymethoxy)-protected compound.
-
Baeyer–Villiger Oxidation: Perform a Baeyer–Villiger oxidation on the protected aldehyde using an oxidizing agent like m-CPBA, followed by basic hydrolysis to yield the corresponding phenol.
-
Methylation: Methylate the newly formed phenol using methyl iodide (MeI) and a base such as K₂CO₃ to afford a methyl ether.
-
Demethoxymethylation: Remove the MOM protecting groups using acidic conditions (e.g., HCl in methanol) to yield a triphenol intermediate.
-
Friedel–Crafts Acetylation: Acetylate the triphenol intermediate using acetic anhydride and a Lewis acid catalyst like BF₃–Et₂O to produce the key acetophenone precursor.
-
Claisen-Schmidt Condensation: Condense the acetophenone precursor with 4-(methoxymethoxy)benzaldehyde in the presence of a strong base (e.g., KOH) to form a chalcone intermediate.
-
Oxidative Cyclization: Treat the chalcone with iodine in a suitable solvent to induce oxidative cyclization, forming the flavone backbone.
-
Final Deprotection: Remove the final MOM protecting group under acidic conditions to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Total synthesis workflow for this compound.
Synthesis of this compound Analogues
The development of this compound analogues is crucial for structure-activity relationship (SAR) studies, aiming to enhance potency, selectivity, and pharmacokinetic properties. Modifications can be targeted at the A, B, or C rings of the flavone scaffold. For instance, creating derivatives with modified B-rings can help identify more specific inhibitors for targets like the Pim-1 kinase. Another strategy involves synthesizing O-aminoalkyl derivatives to develop multifunctional agents for neurodegenerative diseases.
General Protocol: Synthesis of O-Aminoalkyl Hispidol Analogues
This protocol outlines a general method for synthesizing hispidol analogues, which share a structural core with this compound, and their subsequent O-alkylation.
Step 1: Synthesis of Hispidol Analogues
-
Perform an acid-catalyzed cross-aldol condensation between 6-hydroxy-3-coumaranone and a diversely substituted aromatic aldehyde.
-
The choice of the aromatic aldehyde determines the substitution pattern on what would be the B-ring of a corresponding flavone.
-
Purify the resulting hispidol analogue using standard chromatographic techniques.
Step 2: O-Alkylation
-
Dissolve the hispidol analogue in a suitable solvent like acetone.
-
Add anhydrous potassium carbonate as a base.
-
Add the desired aminoalkyl chloride (e.g., N,N-dimethylaminoethyl chloride).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product, often by converting it to a hydrochloride salt to improve stability and handling.
Biological Activity and Quantitative Data
This compound exhibits a wide array of pharmacological effects by modulating various cellular targets. It has shown potent anticancer, anti-inflammatory, antioxidant, and antiparasitic activities. The tables below summarize key quantitative data from in vitro and in vivo studies.
Table 1: Anticancer and Antiproliferative Activity of this compound
| Cell Line/Model | Assay | IC₅₀ Value | Key Findings | Reference |
| HUVECs | MTS Assay | 20 µM | Inhibited VEGF-induced angiogenesis. | |
| Pim-1 Kinase | Enzyme Inhibition | 2.71 µM | Directly inhibits proto-oncogene kinase Pim-1. | |
| CNE-2Z (NPC) | MTT Assay | 25-100 µM (dose-dependent) | Inhibited proliferation and induced apoptosis. | |
| HepG2 (Liver) | Cell Viability | Dose-dependent | Induced apoptosis via mitochondrial dysfunction. | |
| S180/H22 Xenograft | Tumor Inhibition | 30-100 µg/mL | Inhibited tumor growth in a dose-dependent manner. |
Table 2: Antimicrobial and Other Biological Activities of this compound
| Organism/Target | Activity | IC₅₀ Value | Key Findings | Reference |
| Trypanosoma cruzi | Trypanocidal | 46.7 µM (epimastigotes) | Active against the parasite causing Chagas disease. | |
| Leishmania mexicana | Leishmanicidal | More active than on T. cruzi | Potent activity against promastigotes. | |
| GABA-A Receptor | Allosteric Modulator | 10 µM (enhances activity) | Acts as a positive allosteric modulator. | |
| Platelet Aggregation | Antiplatelet | 100-fold more potent than theophylline | Strong inhibition of platelet aggregation. |
Key Signaling Pathways Modulated by this compound
This compound's diverse biological effects stem from its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation.
Inhibition of PI3K/Akt Pathway in Cancer
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and angiogenesis. Its overactivation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth. It down-regulates the expression of Akt and modulates downstream targets like the Bcl-2 family of proteins, thereby promoting programmed cell death.
Caption: this compound inhibits the PI3K/Akt survival pathway.
Suppression of Inflammatory Pathways
Chronic inflammation contributes to the pathogenesis of numerous diseases. This compound exerts anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, including NF-κB and MAPKs (ERK, JNK, p38). In response to stimuli like lipopolysaccharide (LPS), this compound can suppress the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators.
Caption: this compound suppresses LPS-induced inflammatory pathways.
Application Notes and Protocols for Hispidulin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of hispidulin, a naturally occurring flavonoid, in high-throughput screening (HTS) assays. This compound has garnered significant interest in drug discovery due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] This document outlines its mechanisms of action, presents key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways and workflows to facilitate its integration into HTS campaigns.
Introduction to this compound
This compound (4',5,7-trihydroxy-6-methoxyflavone) is a bioactive flavone found in various medicinal plants such as Artemisia vestita and Salvia officinalis.[1][4] Its therapeutic potential stems from its ability to modulate multiple key signaling pathways implicated in various diseases. Numerous studies have demonstrated that this compound can inhibit cell proliferation, induce apoptosis, and suppress inflammatory responses, making it a valuable tool for screening new therapeutic agents.[3][5][6]
Key Signaling Pathways Modulated by this compound
This compound's biological effects are mediated through its interaction with several critical intracellular signaling cascades. Understanding these pathways is crucial for designing relevant HTS assays.
-
PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the VEGF-triggered activation of the PI3K/Akt/mTOR signaling pathway, which is central to cell proliferation, survival, and angiogenesis.[7] This makes it a candidate for screening in cancer and other proliferative disorders.
-
NF-κB and MAPK Pathways: this compound can inhibit the activation of NF-κB and MAPK (ERK, JNK, p38) signaling pathways, which are key regulators of inflammation.[8] Assays targeting these pathways are relevant for identifying anti-inflammatory compounds.
-
Endoplasmic Reticulum (ER) Stress Pathway: this compound can induce apoptosis in cancer cells by activating the ER stress pathway, involving the upregulation of proteins like ATF4 and CHOP.[5]
-
GABA-A Receptor Modulation: this compound has been reported to act as a modulator of the γ-aminobutyric acid (GABA-A) receptor, suggesting its potential in screening for compounds with neurological or anxiolytic effects.
Below are diagrams illustrating the key signaling pathways affected by this compound.
Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: this compound's inhibitory effect on the NF-κB and MAPK signaling pathways.
Quantitative Data for HTS Assay Development
The following tables summarize key quantitative data for this compound from various studies, which can be used as a reference for dose-response experiments in HTS.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 / Effect | Reference |
| A549 (NSCLC) | MTT Assay | 24 | Viability decreased in a dose-dependent manner (0-60 µM) | [5] |
| NCI-H460 (NSCLC) | MTT Assay | 24 | Viability decreased in a dose-dependent manner (0-60 µM) | [5] |
| HepG2 (Hepatoblastoma) | Cell Death Assay | Not specified | Dose- and time-dependent cell death | [9] |
| A2058 (Melanoma) | MTT Assay | 24 | Cell viability: 73.7 ± 0.9% at 50 µM | [10] |
| A2058 (Melanoma) | MTT Assay | 48 | Cell viability: ~55% at 50 µM | [10] |
| A2058 (Melanoma) | MTT Assay | 72 | Cell viability: ~40% at 50 µM | [10] |
Table 2: Effects of this compound on Specific Cellular Processes
| Process | Cell Line/System | Concentration | Observed Effect | Reference |
| Apoptosis Induction | NCI-H460 and A549 | 15 and 30 µM | Dose-dependent increase in apoptotic cells after 24h | [5] |
| ROS Generation | NCI-H460 | 15 and 30 µM | Significant increase in intracellular ROS after 3h | [5] |
| Angiogenesis | HUVECs | Not specified | Inhibition of VEGF-induced cell migration and invasion | [4] |
| GABA-A Receptor Binding | Rat Brain Membranes | IC50 = 1.3 µM | Inhibition of [3H]flumazenil binding | [11] |
| Glutamate Release | Rat Cortical Synaptosomes | 10 µM | Inhibition of 4-AP-induced glutamate release | [11] |
Experimental Protocols for HTS Assays
The following are detailed protocols adapted from published research for use in a high-throughput screening format.
Cell Viability/Cytotoxicity Screening (MTT Assay)
This protocol is designed to screen for compounds that affect cell viability, using this compound as a control.
Workflow Diagram:
Caption: A typical workflow for a cell viability MTT assay in HTS.
Materials:
-
Target cell line (e.g., NCI-H460, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Test compound library
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of this compound (e.g., 0, 4, 8, 15, 30, 60 µM) and test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine IC50 values.
Apoptosis Screening (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by test compounds, with this compound as a positive control.
Materials:
-
Target cell line
-
6-well or 12-well plates
-
This compound and test compounds
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of test compounds or this compound (e.g., 15 µM, 30 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.
Western Blot for Signaling Pathway Analysis
This protocol can be used as a secondary screen to confirm the mechanism of action of hits from primary screens.
Materials:
-
Target cell line
-
This compound and active compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with compounds for the appropriate duration. Wash with cold PBS and lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound is a versatile and potent flavonoid that can be effectively utilized in high-throughput screening assays for the discovery of novel therapeutics. Its well-characterized effects on key signaling pathways involved in cancer, inflammation, and neurological disorders make it an excellent reference compound and a valuable tool for assay development and validation. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their HTS workflows.
References
- 1. Neuroprotective potential of this compound and diosmin: a review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A promising flavonoid with diverse anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal importance, pharmacological activities, and analytical aspects of this compound: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Mast Cell-Mediated Allergic Inflammation through Down-Regulation of Histamine Release and Inflammatory Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a small flavonoid molecule, suppresses the angiogenesis and growth of human pancreatic cancer by targeting vascular endothelial growth factor receptor 2-mediated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis through mitochondrial dysfunction and inhibition of P13k/Akt signalling pathway in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Proliferative and Anti-Migratory Activities of this compound on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
Evaluating Hispidulin's Impact on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to assess the effects of hispidulin, a naturally occurring flavonoid, on gene expression. The protocols outlined below are designed to guide researchers in elucidating the molecular mechanisms underlying this compound's diverse pharmacological activities, including its anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4]
Introduction
This compound (4′,5,7-trihydroxy-6-methoxyflavone) has been shown to modulate various signaling pathways critical for cell proliferation, apoptosis, inflammation, and metastasis.[3][5][6] Understanding its influence on gene expression is paramount for its development as a potential therapeutic agent. This document details experimental procedures to quantify changes in gene and protein expression in response to this compound treatment, focusing on key signaling cascades such as MAPK/ERK, PI3K/Akt/mTOR, and NF-κB.[1][2][3][7]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative effects of this compound on cell viability and the expression of key proteins involved in major signaling pathways, as reported in various studies.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Duration (h) | Reduction in Cell Viability (%) | Assay | Reference |
| A2058 (Melanoma) | 1, 3, 10, 30, 50 | 24 | 2.6, 4.4, 7.5, 21.3, 26.3 | MTT | [1] |
| A2058 (Melanoma) | 1, 3, 10, 30, 50 | 48 | 5.6, 9.2, 21.1, 47.8, 68.1 | MTT | [1] |
| A2058 (Melanoma) | 1, 3, 10, 30, 50 | 72 | 7.0, 9.3, 22.6, 52.5, 75.5 | MTT | [1] |
| NCI-H460 (NSCLC) | 4, 8, 15, 30, 60 | 24 | Significant dose-dependent decrease | MTT | [8] |
| A549 (NSCLC) | 4, 8, 15, 30, 60 | 24 | Significant dose-dependent decrease | MTT | [8] |
| HL-60 (Leukemia) | 12.5, 25.0, 50.0 | 12 | 17.9, 38.5, 54.7 | MTT | [9] |
| CNE-2Z (Nasopharyngeal) | 25, 50, 100 | 24, 48, 72 | Significant dose- and time-dependent decrease | MTT | [10] |
Table 2: Modulation of Key Signaling Proteins by this compound
| Target Protein | Cell Line | This compound Concentration (µM) | Effect | Method | Reference |
| p-Akt | A2058 (Melanoma) | 10, 30, 50 | Dose-dependent decrease | Western Blot | [1] |
| p-ERK | A2058 (Melanoma) | 10, 30, 50 | Dose-dependent decrease | Western Blot | [1] |
| Cyclin D1 | A2058 (Melanoma) | 10, 30, 50 | Dose-dependent decrease | Western Blot | [1] |
| Cleaved Caspase 3 | A2058 (Melanoma) | 10, 30, 50 | Dose-dependent increase | Western Blot | [1] |
| Cleaved PARP | A2058 (Melanoma) | 10, 30, 50 | Dose-dependent increase | Western Blot | [1] |
| MMP-2 | A2058 (Melanoma) | Not specified | Downregulation | Not specified | [1] |
| p-NF-κB | BV2 (Microglia) | Not specified | Suppression | Western Blot | [2] |
| p-JNK | RBL-2H3 (Mast Cells) | Not specified | Inhibition | Western Blot | [11] |
| VEGFA | HRECs | 20 | Downregulation | Western Blot | [12] |
| p-Akt | HRECs | Dose-dependent | Decrease | Western Blot | [12] |
| p-ERK1/2 | HRECs | Dose-dependent | Decrease | Western Blot | [12] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., A2058 melanoma, A549 lung cancer, or BV2 microglia) in appropriate culture dishes at a density that allows for logarithmic growth during the experiment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 30, 50 µM). A vehicle control containing the same concentration of DMSO should be prepared.[1]
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding to downstream analyses.[1]
Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of target genes.
-
Cell Lysis and RNA Extraction: Following this compound treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay. The reaction mixture should contain cDNA template, forward and reverse primers for the gene of interest (e.g., TNF-α, IL-6, MMP-9), and a housekeeping gene (e.g., β-actin, GAPDH) for normalization, along with the appropriate PCR master mix.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[13] The results will show the fold change in mRNA expression in this compound-treated cells compared to the vehicle-treated control.
Protocol 3: Protein Extraction and Western Blotting
This protocol is for assessing the protein expression and phosphorylation status of key signaling molecules.
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to a loading control like GAPDH or β-actin.[11]
Protocol 4: RNA Sequencing (RNA-Seq) and Bioinformatic Analysis
For a global, unbiased assessment of this compound's impact on the transcriptome.
-
RNA Isolation and Quality Control: Extract high-quality total RNA from this compound-treated and control cells as described in Protocol 2. Assess RNA integrity using a bioanalyzer.
-
Library Preparation: Construct RNA-seq libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina).
-
Data Analysis Workflow:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and control groups.[14][15]
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify biological processes and signaling pathways affected by this compound.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and the general experimental workflows.
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for analyzing this compound's effects.
By employing the methods detailed in these application notes, researchers can systematically investigate and quantify the impact of this compound on gene expression, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Anti-Proliferative and Anti-Migratory Activities of this compound on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroinflammation in Lipopolysaccharide-Activated BV2 Microglia and Attenuates the Activation of Akt, NF-κB, and STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal importance, pharmacological activities, and analytical aspects of this compound: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a promising anticancer agent and mechanistic breakthrough for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A promising flavonoid with diverse anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a small flavonoid molecule, suppresses the angiogenesis and growth of human pancreatic cancer by targeting vascular endothelial growth factor receptor 2-mediated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces mitochondrial apoptosis in acute myeloid leukemia cells by targeting extracellular matrix metalloproteinase inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The potential effects and mechanisms of this compound in the treatment of diabetic retinopathy based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on the Osteo/Odontogenic and Endothelial Differentiation of Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Process of RNA-Sequence Analyses by Hisat2, Htseq and DESeq2 | Semantic Scholar [semanticscholar.org]
- 15. youtube.com [youtube.com]
Unveiling the Molecular Dance: Techniques for Studying Hispidulin's Interaction with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Hispidulin, a naturally occurring flavonoid, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Understanding how this compound interacts with its protein targets at a molecular level is crucial for elucidating its mechanisms of action and for the rational design of novel therapeutics. This document provides detailed application notes and protocols for a range of techniques, from computational modeling to biophysical and cell-based assays, to thoroughly investigate the binding of this compound to its protein partners.
In Silico Approaches: Predicting the Interaction Landscape
Computational methods serve as a powerful first step to predict and rationalize the binding of this compound to a protein of interest. Molecular docking is a key in silico technique that models the interaction between a small molecule (ligand) and a protein (receptor) to predict the preferred binding mode and affinity.
Application Note: Molecular Docking
Molecular docking simulations can provide valuable insights into the binding of this compound to a protein target, including:
-
Binding Affinity: Estimated as a docking score (e.g., in kcal/mol), which ranks potential binding poses.
-
Binding Pose: The predicted orientation and conformation of this compound within the protein's binding site.
-
Key Interacting Residues: Identification of amino acids involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
These predictions can guide the design of in vitro and in vivo experiments and help in the interpretation of experimental data.
Protocol: Molecular Docking of this compound
Objective: To predict the binding mode and affinity of this compound to a target protein using molecular docking.
Materials:
-
A computer with molecular modeling software installed (e.g., AutoDock, Glide, GOLD).
-
The 3D structure of the target protein (from the Protein Data Bank - PDB, or homology modeling).
-
The 3D structure of this compound (from a chemical database like PubChem, or drawn using a molecular editor).
Procedure:
-
Protein Preparation:
-
Load the protein structure into the modeling software.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site or "grid box" around the active site or a putative allosteric site.
-
-
Ligand Preparation:
-
Load the this compound structure.
-
Assign appropriate atom types and charges.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Select a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Run the docking simulation to generate a series of possible binding poses.
-
-
Analysis of Results:
-
Analyze the docking scores to identify the most favorable binding poses.
-
Visualize the top-ranked poses to examine the interactions between this compound and the protein's amino acid residues.
-
Identify key hydrogen bonds and hydrophobic interactions.
-
Quantitative Data from this compound Docking Studies
| Target Protein | Method | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| TNF-α | Molecular Docking | -55.10 (MM-GBSA ΔG) | - | [1] |
| iNOS | Molecular Docking | - | Glu-377, Asn-370, Trp-194 | [1] |
| α-glucosidase | Molecular Docking | - | - | [2] |
| PTGS2 (COX-2) | Molecular Docking | Good binding activity | - | [3] |
| Glycogen Phosphorylase b | Molecular Docking | -21.1893 | - | [4] |
| HDAC1 | Molecular Docking | -7.8 | - | [5] |
| COVID-19 Main Protease | Molecular Docking | - | - | [6] |
Biophysical Techniques: Quantifying the Binding Affinity
Biophysical assays are essential for validating the predictions from in silico studies and for providing quantitative measurements of the binding affinity and thermodynamics of the this compound-protein interaction.
Surface Plasmon Resonance (SPR)
Application Note: SPR is a label-free, real-time technique for measuring the kinetics and affinity of molecular interactions. It monitors the binding of an analyte (this compound) in solution to a ligand (the target protein) immobilized on a sensor chip. The output, a sensorgram, provides data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Experimental Workflow for SPR:
Caption: Workflow for a Surface Plasmon Resonance experiment.
Protocol: SPR Analysis of this compound-Protein Interaction
Objective: To determine the kinetic parameters (ka, kd) and binding affinity (KD) of this compound for a target protein.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Purified target protein.
-
This compound stock solution in DMSO, diluted in running buffer.
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a fresh mixture of EDC and NHS.
-
Inject the purified protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the immobilized protein surface.
-
Include a buffer-only injection as a reference.
-
Monitor the association and dissociation phases in real-time.
-
-
Surface Regeneration:
-
After each this compound injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove bound this compound.
-
-
Data Analysis:
-
Subtract the reference sensorgram from the sample sensorgrams.
-
Fit the resulting binding curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Isothermal Titration Calorimetry (ITC)
Application Note: ITC is a powerful technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Workflow for ITC:
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Protocol: ITC Analysis of this compound-Protein Interaction
Objective: To determine the thermodynamic parameters of this compound binding to a target protein.
Materials:
-
Isothermal titration calorimeter.
-
Purified target protein.
-
This compound.
-
Dialysis buffer.
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the chosen experimental buffer.
-
Dissolve this compound in the same final dialysis buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of both the protein and this compound solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat peaks from the raw thermogram.
-
Plot the integrated heat per injection against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.
-
Cell-Based Assays: Confirming Target Engagement in a Biological Context
Cell-based assays are crucial for confirming that this compound interacts with its target protein within a cellular environment and for assessing the functional consequences of this interaction.
Cellular Thermal Shift Assay (CETSA)
Application Note: CETSA is a powerful method for verifying target engagement in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is detected by heating the cells or lysate to various temperatures and then quantifying the amount of soluble protein remaining.
Experimental Workflow for CETSA:
Caption: Workflow for a Cellular Thermal Shift Assay.
Protocol: CETSA for this compound Target Engagement
Objective: To determine if this compound binds to and stabilizes its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein.
-
Cell culture reagents.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating (e.g., PCR cycler).
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer).
-
Antibody specific to the target protein.
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat the samples to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, aggregated proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.
-
Signaling Pathway Analysis
Understanding how this compound's interaction with a protein target affects downstream signaling pathways is crucial for elucidating its overall cellular effect.
This compound and the NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[2][7]
Caption: this compound's inhibition of the NF-κB signaling pathway.
This compound and GABA-A Receptor Signaling
This compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA in the central nervous system.[8]
Caption: this compound's modulation of GABA-A receptor signaling.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound's interaction with various protein targets.
Table 1: IC50 Values of this compound for Various Protein Targets
| Target Protein/Pathway | Cell Line/System | IC50 Value (µM) | Reference |
| GABA-A Receptors | Recombinant | 0.73 - 1.78 | [7] |
| Catechol-O-methyltransferase (COMT) | - | 1.32 | [7] |
| NF-κB Activation | - | 3.9 | [2] |
| FLT3 Kinase | - | 0.44 | [9] |
| FLT3-D835Y Mutant | - | 0.23 | [9] |
| FLT3-ITD Mutant | - | 0.39 | [9] |
| MNK2 Kinase | - | 1-2 | [9] |
| RSK Kinase | - | 1-2 | [9] |
| DYRK2 Kinase | - | 1-2 | [9] |
| JAK2 Kinase | - | 1-2 | [9] |
Table 2: Binding Affinities of this compound from Molecular Docking Studies
| Target Protein | Binding Affinity (kcal/mol) | Reference |
| TNF-α (MM-GBSA ΔG) | -55.10 | [1] |
| Glycogen Phosphorylase b | -21.1893 | [4] |
| HDAC1 | -7.8 | [5] |
By employing a combination of these computational, biophysical, and cell-based techniques, researchers can gain a comprehensive understanding of how this compound interacts with its protein targets, paving the way for its development as a therapeutic agent.
References
- 1. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Neuroinflammation in Lipopolysaccharide-Activated BV2 Microglia and Attenuates the Activation of Akt, NF-κB, and STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The flavone this compound, a benzodiazepine receptor ligand with positive allosteric properties, traverses the blood–brain barrier and exhibits anticonvulsive effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological chaperones restore proteostasis of epilepsy-associated GABAA receptor variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioassay-Guided Phytochemical Analysis for Hispidulin Identification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the identification and isolation of hispidulin from plant sources using a bioassay-guided fractionation approach. This methodology is instrumental in natural product drug discovery, enabling the targeted isolation of bioactive compounds.
Introduction
Bioassay-guided fractionation is a systematic process used to isolate bioactive compounds from natural sources.[1] The procedure involves stepwise separation of a crude extract, with each resulting fraction being tested for a specific biological activity.[2] The most active fractions are selected for further separation until a pure, active compound is isolated.
This compound (4',5,7-Trihydroxy-6-methoxyflavone) is a naturally occurring flavone found in various medicinal plants like Salvia plebeia, Clerodendrum petasites, and Inula viscosa.[3][4] It has garnered significant attention for its wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[5] Many of these effects are attributed to its ability to modulate key cellular signaling pathways, such as the PI3K/Akt pathway.[3][6] These application notes detail the complete workflow from plant extraction to the identification of this compound, guided by its cytotoxic activity against cancer cell lines.
Experimental Workflow
The overall workflow for the bioassay-guided isolation of this compound is a multi-step process that begins with the crude plant extract and culminates in the identification of the pure bioactive compound. The process systematically narrows down the complex mixture to isolate the compound responsible for the observed biological activity.
Experimental Protocols
Protocol 1: Plant Material Extraction
-
Preparation : Air-dry the plant material (e.g., flowers of Inula viscosa) at room temperature, shielded from direct sunlight.[7]
-
Grinding : Pulverize the dried material into a fine powder using a mechanical grinder.
-
Extraction : Macerate 200 g of the powdered plant material with 1 L of methanol at room temperature for 48 hours with occasional stirring.[7]
-
Filtration : Filter the extract through Whatman No. 1 filter paper.
-
Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.
-
Storage : Store the dried extract at 4°C in a desiccator until further use.
Protocol 2: Bioassay-Guided Fractionation
This protocol uses a cytotoxicity assay (e.g., MTT assay on a cancer cell line like HepG2 or CNE-2Z) to guide the fractionation.[3][4]
-
Solvent-Solvent Partitioning :
-
Suspend the crude methanolic extract (e.g., 10 g) in 200 mL of distilled water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity: n-hexane (3 x 200 mL), ethyl acetate (3 x 200 mL), and n-butanol (3 x 200 mL).[3]
-
Collect each solvent layer and the final aqueous layer separately.
-
Concentrate each fraction to dryness using a rotary evaporator.
-
-
Bioassay of Fractions :
-
Prepare stock solutions of the crude extract and each of the four fractions (n-hexane, ethyl acetate, n-butanol, aqueous) in DMSO.
-
Perform a cytotoxicity assay (e.g., MTT) on a selected cancer cell line to determine the inhibitory activity of each fraction.
-
The ethyl acetate fraction is often reported to contain this compound and typically shows the highest activity.[3][8]
-
-
Column Chromatography of the Active Fraction :
-
Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).
-
Load the active ethyl acetate fraction onto the column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect the eluates as multiple sub-fractions (e.g., 20 mL each) and monitor by Thin Layer Chromatography (TLC).
-
Pool sub-fractions with similar TLC profiles.
-
-
Further Purification (Sephadex LH-20 & Prep-HPLC) :
-
Subject the most active sub-fractions from silica gel chromatography to further purification on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.[8]
-
Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure compound.[3]
-
Protocol 3: Structural Elucidation
The identity of the isolated pure compound is confirmed as this compound by comparing its spectroscopic data with published values.
-
Mass Spectrometry (MS) : Determine the molecular weight using LC-ESI-MS.[3]
-
NMR Spectroscopy : Record 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts and coupling constants are compared with literature data for this compound.[3]
-
UV Spectroscopy : Measure the UV absorption spectrum in methanol to observe the characteristic peaks for a flavone structure.[3]
Quantitative Data
Quantitative analysis is crucial for standardizing extracts and quantifying the yield of the active compound. High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) is a reliable method for this purpose.[9]
Table 1: HPLC-PDA Method Validation Parameters for this compound Quantification. [9]
| Parameter | Result |
|---|---|
| Linearity (y = mx + c) | y = 210200536.67x – 448756.27 |
| Correlation Coefficient (R²) | 0.9997 |
| Accuracy (% Recovery) | 88.82 - 107.69% |
| Precision (Repeatability, %RSD) | 0.66% |
| Precision (Intermediate, %RSD) | 1.17% |
| Limit of Detection (LOD) | 2.30 µg/mL |
| Limit of Quantitation (LOQ) | 7.00 µg/mL |
Data obtained from analysis of Clerodendrum petasites roots.[9]
Table 2: this compound Content and Bioactivity.
| Parameter | Plant Source / Cell Line | Result | Reference |
|---|---|---|---|
| Yield | |||
| This compound Content | Inula viscosa (flowers) | 0.151 ± 0.007 g / 100g (dry weight) | [7] |
| This compound Content | Clerodendrum petasites (roots) | 0.0182 ± 0.0109 g / 100g (crude drug) | [9] |
| Antiparasitic Activity | |||
| IC₅₀ Value | Trypanosoma cruzi epimastigotes | 46.7 µM | [3] |
| Anticancer Activity | |||
| Apoptosis Induction | Nasopharyngeal Carcinoma (CNE-2Z) | 25, 50, 100 µM (dose-dependent) | [4] |
| Invasion Inhibition | Nasopharyngeal Carcinoma (CNE-2Z) | 15.8% invasion rate at 25 µM |[4] |
Mechanism of Action: Signaling Pathway
This compound exerts many of its anticancer effects, including the induction of apoptosis, by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][6] This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway by this compound leads to downstream effects that promote programmed cell death.
Conclusion
The bioassay-guided fractionation approach is a powerful and essential strategy in natural product chemistry for the discovery of novel therapeutic agents. The protocols and data presented here provide a comprehensive framework for the successful isolation, identification, and quantification of this compound. This methodology can be adapted to screen for various biological activities and isolate a wide array of bioactive phytochemicals, paving the way for new drug development initiatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal importance, pharmacological activities, and analytical aspects of this compound: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. turkjps.org [turkjps.org]
- 8. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [mdpi.com]
- 9. phcogj.com [phcogj.com]
In Vitro Experimental Models for Hispidulin Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting in vitro studies on hispidulin, a flavonoid with demonstrated anti-cancer, anti-inflammatory, and neuroprotective properties. The following sections offer insights into relevant cell models, experimental designs, and step-by-step procedures for key assays to investigate the mechanisms of action of this compound.
Application Notes
This compound has emerged as a promising natural compound with therapeutic potential in various diseases. In vitro studies are fundamental for elucidating its molecular mechanisms, identifying cellular targets, and determining effective concentrations. The choice of an appropriate in vitro model is critical and depends on the specific biological activity being investigated.
-
Anti-Cancer Studies: For evaluating the anti-cancer effects of this compound, a variety of human cancer cell lines are employed. Non-small-cell lung cancer (NSCLC) cell lines like NCI-H460 and A549 , melanoma cells such as A2058 , and hepatocellular carcinoma cells like HepG2 are commonly used.[1][2] These models are suitable for assessing cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[1][3]
-
Anti-Inflammatory Studies: To investigate the anti-inflammatory properties of this compound, cellular models that can mimic an inflammatory response are utilized. Human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS) from Porphyromonas gingivalis serve as a model for vascular inflammation.[4][5] Microglial cells are also used to study this compound's inhibitory effects on the production of pro-inflammatory cytokines.[4]
-
Neuroprotective Studies: The neuroprotective potential of this compound can be explored using in vitro models of neurological damage. Primary cerebral astrocytes subjected to oxygen-glucose deprivation/reperfusion (OGD/R) can simulate ischemic injury.[6] These models allow for the investigation of this compound's effects on neuronal cell survival and the suppression of neuroinflammation.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on this compound, providing a comparative overview of its efficacy in different cell models.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound
| Cell Line | Assay | Concentration Range (µM) | Incubation Time (h) | Observed Effect |
| NCI-H460 | MTT | 4, 8, 15, 30, 60 | 24, 48 | Dose- and time-dependent decrease in cell viability[9] |
| A549 | MTT | 4, 8, 15, 30, 60 | 24, 48 | Dose- and time-dependent decrease in cell viability[9] |
| A2058 | MTT | 1, 3, 10, 30, 50 | 24, 48, 72 | Dose- and time-dependent cytotoxicity[1] |
| CNE-2Z | MTT | 0-200 | 24, 48, 72 | Significant inhibition of cell growth in a concentration- and time-dependent manner[3] |
| HUVECs | MTT | 1, 5, 10, 20 | 24, 48, 72 | No significant cytotoxicity observed at 1 µM[4] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Key Findings |
| NCI-H460 | Flow Cytometry (Annexin V/PI) | 15, 30 | 24 | Increased percentage of apoptotic cells[10] |
| A549 | Flow Cytometry (Annexin V/PI) | 15, 30 | 24 | Increased percentage of apoptotic cells[10] |
| A2058 | Flow Cytometry (Annexin V/PI) | 10, 30, 50 | 24 | Increased number of early and late apoptotic cells[1] |
| A2058 | Flow Cytometry (PI) | 10, 30, 50 | 24 | Accumulation of cells in the sub-G1, S, and G2/M phases[1] |
| CNE-2Z | Flow Cytometry | 25, 50, 100 | 48 | Dose-dependent increase in apoptosis rate[3] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key in vitro assays used in this compound research.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 4, 8, 15, 30, 60 µM) for the desired time periods (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells after treatment with this compound.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Nuclear Morphology Assessment: Hoechst 33342 Staining
This staining method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation.
Materials:
-
Cells grown on coverslips or in imaging plates
-
This compound
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
PBS
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips or in an appropriate imaging plate and treat with this compound (e.g., 15 and 30 µM for 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add the Hoechst 33342 staining solution and incubate for 10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips or observe the plate under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed and brightly stained nuclei.
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
70% ice-cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify specific proteins in a complex mixture, providing insights into signaling pathways.
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, PARP, p-eIF2α, ATF4, CHOP, p-AKT, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells using ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vitro study.
Caption: this compound-induced anti-cancer signaling pathways.
Caption: this compound's anti-inflammatory mechanism.
Caption: General workflow for in vitro this compound studies.
References
- 1. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RO [thermofisher.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Hispidulin's Anti-Hepatocellular Carcinoma Effects: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental verification of hispidulin's therapeutic potential against hepatocellular carcinoma (HCC). This document details the cytotoxic, pro-apoptotic, and anti-metastatic effects of this compound on various HCC cell lines and in vivo models. The provided protocols for key experiments are intended to guide researchers in replicating and expanding upon these findings.
Data Presentation: Quantitative Effects of this compound on HCC
The following tables summarize the quantitative data from various studies investigating the impact of this compound on hepatocellular carcinoma.
Table 1: In Vitro Cytotoxicity of this compound on HCC Cell Lines
| Cell Line | Treatment Time (h) | IC50 (µM) | Reference |
| HepG2 | 48 | Not explicitly stated, but dose-dependent cell death observed. | [1] |
| SMMC7721 | Not specified | Not explicitly stated, but demonstrated cytotoxicity. | [2] |
| Bel7402 | Not specified | Not explicitly stated, but demonstrated cytotoxicity. | [2] |
| Huh7 | 24, 48, 72 | Not explicitly stated, but dose- and time-dependent inhibition of proliferation observed. | [3] |
| Hepa1-6 | 24, 48, 72 | Not explicitly stated, but dose- and time-dependent inhibition of proliferation observed. | [3] |
Note: Specific IC50 values for this compound in HCC cell lines are not consistently reported in the reviewed literature. The data indicates a dose-dependent inhibitory effect, and researchers should perform dose-response experiments to determine the precise IC50 in their specific HCC cell line of interest.
Table 2: Pro-Apoptotic Effects of this compound on HCC Cells
| Cell Line | This compound Conc. (µM) | Observation | Reference |
| SMMC7721 | 10, 20 | Dose-dependent increase in apoptosis. | [4][5] |
| Huh7 | 10, 20 | Dose-dependent increase in apoptosis. | [4][5] |
| HepG2 | Not specified | Induction of apoptosis through mitochondrial dysfunction. | [1] |
| Hepa1-6 | Not specified | Increased apoptosis rate with increasing this compound concentration. | [3] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in HCC Xenograft Models
| Xenograft Model | This compound Dosage (mg/kg/day) | Treatment Duration | Outcome | Reference |
| Bel7402 | Not specified | Not specified | Effectively suppressed tumor growth and lung metastasis. | [2] |
| Huh7 | 25, 50 | 27 days | Dose-dependent suppression of tumor growth. | [4][5] |
(Disclaimer: Please be aware that the publications associated with references[4] and[5] have been retracted. The data is presented here for informational purposes as it was part of the available scientific record, but should be interpreted with caution.)
Key Signaling Pathways Modulated by this compound in HCC
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and metastasis.
Caption: this compound's modulation of key signaling pathways in HCC.
Experimental Workflow for this compound's Anti-HCC Effect Verification
The following diagram outlines a general experimental workflow to validate the anti-cancer effects of this compound on hepatocellular carcinoma.
Caption: General experimental workflow for verifying this compound's anti-HCC effects.
This compound's Multi-Faceted Anti-Cancer Mechanism
This compound demonstrates a multi-pronged attack on hepatocellular carcinoma, influencing key cellular processes that contribute to tumor progression.
Caption: Logical relationship of this compound's anti-HCC cellular effects.
Experimental Protocols
1. Cell Viability (CCK-8) Assay
-
Objective: To determine the cytotoxic effect of this compound on HCC cells.
-
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, SMMC7721)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed HCC cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells induced by this compound.
-
Materials:
-
HCC cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed HCC cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
3. Western Blotting
-
Objective: To analyze the expression of proteins involved in signaling pathways affected by this compound.
-
Materials:
-
HCC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against p-AMPK, AMPK, p-Akt, Akt, Bcl-2, Bax, Caspase-3, PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
4. Cell Migration (Wound Healing) Assay
-
Objective: To assess the effect of this compound on the migratory ability of HCC cells.
-
Materials:
-
HCC cells
-
6-well plates
-
Sterile pipette tips
-
This compound
-
Microscope with a camera
-
-
Protocol:
-
Seed HCC cells in 6-well plates and grow to confluence.
-
Create a scratch (wound) in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace with a fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and after 24-48 hours.
-
Measure the wound closure area to quantify cell migration.
-
5. In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor effect of this compound in a living organism.
-
Materials:
-
HCC cells (e.g., Bel7402, Huh7)
-
Immunocompromised mice (e.g., nude mice)
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO)
-
Calipers
-
-
Protocol:
-
Subcutaneously inject HCC cells into the flank of the mice.
-
Once tumors are palpable, randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 25 or 50 mg/kg) or vehicle intraperitoneally daily.
-
Measure tumor volume with calipers every few days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
These protocols provide a foundational framework for investigating the anti-cancer properties of this compound in hepatocellular carcinoma. Researchers are encouraged to optimize these methods based on their specific experimental conditions and cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits hepatocellular carcinoma growth and metastasis through AMPK and ERK signaling mediated activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RETRACTED ARTICLE: this compound induces ER stress-mediated apoptosis in human hepatocellular carcinoma cells in vitro and in vivo by activating AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces ER stress-mediated apoptosis in human hepatocellular carcinoma cells in vitro and in vivo by activating AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Hispidulin Administration in In Vivo Diabetic Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of hispidulin in in vivo diabetic mouse models. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing experiments to evaluate the anti-diabetic potential of this compound.
Introduction
This compound, a naturally occurring flavone, has demonstrated significant anti-diabetic effects in preclinical studies.[1][2][3] It has been shown to improve glycemic control, enhance insulin secretion, and protect pancreatic β-cells in diabetic mouse models.[2][3][4] The primary mechanism of action appears to be dual: stimulating Glucagon-Like Peptide-1 (GLP-1) secretion and suppressing hepatic glucose production.[1][2][3][4] This document outlines the necessary protocols for in vivo administration, diabetes induction, and subsequent analysis.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies administering this compound to diabetic mouse models.
Table 1: this compound Administration Parameters
| Parameter | Value | Source |
| Compound | This compound | [2][4][5] |
| Dosage | 20 mg/kg/day | [2][4][6] |
| Administration Route | Oral Gavage | [2][4][6] |
| Vehicle | 2% Methylcellulose | [4][6] |
| Treatment Duration | 6 weeks (chronic) | [2][4][6] |
| Animal Model | Streptozotocin (STZ)-induced diabetic C57BL/6J mice | [2][4][5] |
Table 2: Summary of this compound's Anti-Diabetic Effects in STZ-Induced Diabetic Mice
| Parameter | Observation | Notes | Source |
| Glycemic Control | Significant improvement | Mitigates postprandial and fasting hyperglycemia.[1] | [1][4] |
| Glucose Tolerance | Improved | Demonstrated by glucose tolerance tests.[1][5] | [1][5] |
| Plasma Insulin | Increased circulating levels | Associated with improved β-cell function.[1] | [1] |
| GLP-1 Secretion | Stimulated | Mediated via the cAMP/PKA signaling pathway.[2][4] | [2][4] |
| Pancreatic β-cell Mass | Preserved/Improved | Contributes to enhanced insulin secretion. | [4] |
| Hepatic Gluconeogenesis | Suppressed | Reduced expression of pyruvate carboxylase and glucose 6-phosphatase.[1] | [1] |
| Food Intake | No significant change | Acute administration did not alter 24-hour food intake.[4] | [4] |
Experimental Protocols
Induction of Diabetes with Streptozotocin (STZ)
This protocol describes the induction of diabetes in C57BL/6J mice using STZ, a chemical agent toxic to pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5), sterile
-
8-week-old male C57BL/6J mice
-
Glucose meter and test strips
-
Insulin for rescue, if necessary
Procedure:
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before injection.
-
Fast the mice for 4-6 hours before STZ administration.
-
Administer a single high dose or multiple low doses of STZ via intraperitoneal (IP) injection. Note: The exact STZ dosage and regimen should be optimized in a pilot study to achieve the desired level of hyperglycemia.
-
Monitor blood glucose levels daily for the first week and then weekly.
-
Consider mice with non-fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) as diabetic and suitable for the study.
Preparation and Administration of this compound
Materials:
-
This compound
-
2% Methylcellulose solution
-
Oral gavage needles
-
Syringes
-
Balance and weighing paper
Procedure:
-
Prepare a suspension of this compound in 2% methylcellulose at the desired concentration (e.g., to deliver 20 mg/kg in a volume of 100-200 µL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
Administer the this compound suspension or the vehicle (2% methylcellulose) to the respective groups of diabetic mice via oral gavage.
-
For chronic studies, administer once daily, typically at the same time each day, for the duration of the experiment (e.g., 6 weeks).[2][4][6]
Assessment of Anti-Diabetic Effects
3.3.1. Blood Glucose Monitoring
-
Measure fasting and non-fasting blood glucose levels at regular intervals throughout the study using a glucometer. Blood can be collected from the tail vein.
3.3.2. Glucose Tolerance Test (GTT)
-
Fast mice for 6 hours.
-
Measure baseline blood glucose (t=0).
-
Administer a 2 g/kg glucose solution via oral gavage or IP injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
3.3.3. Plasma Insulin and GLP-1 Measurement
-
Collect blood samples in EDTA-coated tubes. For GLP-1, add a DPP-4 inhibitor (e.g., Diprotin A) to the collection tubes.[4]
-
Centrifuge the blood to separate the plasma.
-
Measure insulin and total GLP-1 concentrations using commercially available ELISA kits according to the manufacturer's instructions.
3.3.4. Histological Analysis of Pancreas
-
At the end of the study, euthanize the mice and carefully dissect the pancreas.
-
Fix the pancreas in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section it.
-
Perform Hematoxylin and Eosin (H&E) staining to assess islet morphology and insulin immunohistochemistry to quantify β-cell mass.
Signaling Pathways and Experimental Workflow
This compound's Proposed Mechanism of Action
This compound exerts its anti-diabetic effects through a dual mechanism involving the stimulation of GLP-1 secretion from intestinal L-cells and the direct suppression of hepatic gluconeogenesis. The stimulation of GLP-1 is mediated through the activation of the cAMP/PKA signaling pathway.[2][3][4]
Caption: Proposed dual mechanism of this compound's anti-diabetic action.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study investigating the effects of this compound in a diabetic mouse model.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavone this compound Stimulates Glucagon-Like Peptide-1 Secretion and Ameliorates Hyperglycemia in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Flavone this compound Stimulates Glucagon-Like peptide-1 secretion and Ameliorates Hyperglycemia in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the solubility and stability of hispidulin for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the solubility and stability of hispidulin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound is a flavonoid with low aqueous solubility due to its chemical structure.[1][2] It is sparingly soluble in aqueous buffers alone.[1] For effective use in most in vitro assays, it requires a solubilizing agent or a specific preparation method.
Q2: What is the recommended solvent for making a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide are the recommended organic solvents for creating a high-concentration stock solution of this compound.[1] this compound is soluble in DMSO at concentrations as high as 60 mg/mL (199.82 mM).[3][4]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance can vary between cell lines, so it is advisable to run a vehicle control to assess the effect of DMSO on your specific experimental model.
Q4: For how long can I store this compound solutions?
A4: this compound powder is stable for at least four years when stored at -20°C.[1] A stock solution in DMSO can be stored at -80°C for up to a year or at -20°C for up to a month.[4] It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[1]
Q5: Are there alternative methods to improve this compound's aqueous solubility besides using DMSO?
A5: Yes, several techniques can enhance the aqueous solubility of poorly soluble drugs like this compound. These include the use of cyclodextrin inclusion complexes, nanoparticle formulations, and the development of prodrugs.[2][5][6][7][8]
Troubleshooting Guide
Issue: I observed precipitation after diluting my this compound DMSO stock solution into my cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound is sparingly soluble in aqueous solutions, and high concentrations can lead to precipitation.[1] |
| 1. Reduce the Final Concentration: Try using a lower final concentration of this compound in your assay. | |
| 2. Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can help. | |
| 3. Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the medium. | |
| 4. Increase Serum Concentration: If your experiment allows, a higher percentage of fetal bovine serum (FBS) in the medium can sometimes help stabilize hydrophobic compounds. | |
| pH and Salt Concentration of the Medium | The components of the cell culture medium, such as salts and pH, can affect the solubility of this compound.[9] |
| 1. Check Medium Compatibility: Ensure there are no known incompatibilities between this compound and your specific cell culture medium. | |
| 2. Use a Different Buffer: If possible, test the solubility of this compound in different buffer systems relevant to your assay. | |
| Incorrect Stock Solution Preparation | Moisture in the DMSO can reduce its solvating capacity.[4] |
| 1. Use Fresh, Anhydrous DMSO: Always use high-quality, anhydrous DMSO to prepare your stock solution.[4] | |
| 2. Proper Storage: Store the DMSO stock solution in small aliquots to avoid repeated freeze-thaw cycles and moisture absorption.[4] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| DMSO | 60 mg/mL (199.82 mM) | [3][4] |
| DMSO | 25 mM | [10] |
| Dimethylformamide | ~30 mg/mL | [1] |
| Ethanol | 3 mg/mL (9.99 mM) | [3] |
| Ethanol | 10 mM | [10] |
| Water | Insoluble | [3][4] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Table 2: Comparison of Solubilization Methods for Flavonoids (General)
| Method | Fold Increase in Solubility (Example with Hesperidin) | Key Advantages | Reference |
| Solid Dispersion with Mannitol | 24.05 | Enhanced dissolution rate. | [11] |
| Solid Dispersion with PVP K30 | 20.16 | Improved wetting and dissolution. | [11][12] |
| Cyclodextrin Inclusion Complex | 9 (with 2-hydroxypropyl-β-cyclodextrin for Hyperoside) | Increased aqueous solubility and stability. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions using DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure for Stock Solution (e.g., 30 mg/mL): a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a 30 mg/mL concentration. c. Vortex thoroughly until the this compound is completely dissolved. A brief sonication may aid dissolution. d. Purge the vial with an inert gas (e.g., argon or nitrogen) to enhance stability.[1] e. Store the stock solution in small, single-use aliquots at -20°C or -80°C.[4]
-
Procedure for Working Solution: a. Pre-warm your target aqueous buffer (e.g., cell culture medium) to 37°C. b. Thaw an aliquot of the this compound DMSO stock solution. c. Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration remains non-toxic to the cells (typically <0.5%). d. Mix gently but thoroughly by inverting the tube or pipetting. Avoid vigorous vortexing which can cause precipitation. e. Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[1]
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (General Procedure)
-
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
-
-
Procedure (Kneading Method): a. Prepare a slurry of β-CD or HP-β-CD with a small amount of water. b. Add this compound to the slurry in a specific molar ratio (e.g., 1:1). c. Knead the mixture thoroughly for an extended period (e.g., 60 minutes) to facilitate the formation of the inclusion complex. d. Dry the resulting paste-like mass under vacuum or by freeze-drying to obtain a powder. e. The resulting powder can then be dissolved in an aqueous buffer for your in vitro assay.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits the VEGF-mediated PI3K/Akt/mTOR signaling pathway.[14]
Caption: this compound activates the AMPK signaling pathway, leading to anti-osteoporotic effects.[4]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. This compound (CAS 1447-88-7): R&D Systems [rndsystems.com]
- 11. Development of hesperidin solid dispersion for improved solubility and dissolution using mannitol and PVP K30 as carriers | Journal of Applied Pharmaceutical Research [japtronline.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a small flavonoid molecule, suppresses the angiogenesis and growth of human pancreatic cancer by targeting vascular endothelial growth factor receptor 2-mediated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming hispidulin degradation in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hispidulin. The primary focus is to address the common challenge of this compound degradation in cell culture media to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound (4′,5,7-trihydroxy-6-methoxyflavone) is a natural flavonoid found in various medicinal plants like Salvia plebeia and Artemisia.[1][2] It is recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and potent anti-cancer effects.[1][3][4][5]
Q2: What are the primary signaling pathways affected by this compound? this compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. These primarily include the inhibition of the PI3K/Akt/mTOR pathway, MAPK (ERK, JNK, p38) pathways, and the NF-κB signaling cascade.[6][7][8][9]
Q3: How should I prepare a stock solution of this compound? this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents.[10] It is recommended to prepare a concentrated stock solution in Dimethyl Sulfoxide (DMSO) or ethanol.[10] For detailed steps, refer to the Experimental Protocols section.
Q4: How should this compound stock solutions be stored? To prevent degradation from repeated freeze-thaw cycles, stock solutions should be divided into smaller aliquots.[11] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[11] It is not recommended to store aqueous working solutions for more than a day.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound in your cell culture experiments.
Q5: My experimental results with this compound are inconsistent or show no effect. What could be the cause?
This is a common issue and is often linked to the degradation of this compound in the cell culture medium. Flavonoids are known to be unstable in the neutral to slightly alkaline pH conditions typical of most cell culture media (pH 7.2-7.4).[12][13] Degradation can lead to a lower effective concentration of the active compound, resulting in diminished or variable biological effects.
Below is a logical workflow to troubleshoot this issue.
Q6: I noticed the culture medium containing this compound changes color over time. What does this signify?
A color change (e.g., browning or yellowing) in the media is a visual indicator of chemical degradation.[14] This is often due to the oxidation of the polyphenol structure of this compound in the aqueous, oxygen-rich environment of the cell culture incubator. This confirms that the compound is breaking down and the effective concentration is decreasing.
Q7: How can I minimize the degradation of this compound in my experiments?
Several steps can be taken to enhance stability:
-
Prepare Fresh: Always add this compound to the culture medium immediately before treating the cells. Do not store pre-mixed media containing this compound.
-
Control pH: Flavonoids are generally more stable in slightly acidic conditions. If your cell line can tolerate it, using a medium buffered to a pH closer to 6.0 may reduce the degradation rate.[12]
-
Use Antioxidants: The addition of a low-concentration antioxidant, such as ascorbic acid, to the culture medium can help protect this compound from oxidative degradation.[15] However, you must first confirm that the antioxidant does not interfere with your experimental endpoint.
-
Use Chelating Agents: Divalent metal ions can catalyze flavonoid oxidation. Studies on quercetin, a similar flavonoid, have shown that adding a chelator like EDTA can partially inhibit degradation.[13]
-
Minimize Light Exposure: Protect this compound-containing solutions and treated cell cultures from direct light to prevent photodegradation.
Q8: What are the degradation products of this compound and are they biologically active?
This compound can undergo O-demethylation to form scutellarein.[16] Further degradation through the opening of the flavonoid ring structure can produce smaller phenolic compounds like 3-(4-hydroxyphenyl)-propionic acid.[16] These degradation products may have their own distinct biological activities or could be cytotoxic, potentially confounding experimental results.
Data Summary
The following tables provide quantitative data for easy reference.
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Source |
|---|---|---|
| DMSO | ~30 mg/mL; up to 25 mM | [10] |
| Ethanol | Up to 10 mM |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL |[10] |
Table 2: Factors Influencing Flavonoid Stability in Cell Culture Media
| Factor | Effect on Stability | Recommendation |
|---|---|---|
| pH | Decreased stability at neutral/alkaline pH (>7.0) | Maintain pH as low as cells tolerate; avoid bicarbonate buffers if possible.[12] |
| Temperature | Higher temperatures can accelerate degradation. | Use standard incubation temperatures (37°C); avoid prolonged heating. |
| Oxygen | Promotes oxidative degradation. | Use freshly prepared media; minimize headspace in storage containers. |
| Light | Can cause photodegradation. | Store stock solutions in the dark; use amber tubes; keep plates out of direct light. |
| Media Components | Divalent cations and reactive components can catalyze degradation. | Consider using chelating agents (e.g., EDTA) or serum-free media for treatment.[13] |
Experimental Protocols
Protocol 1: Preparation of a 25 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: ~300.27 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 25 mM stock, you will need 7.51 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to the tube.
-
Dissolving: Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: The DMSO stock solution is considered sterile. Do not filter-sterilize, as the compound may bind to the filter membrane.
-
Aliquoting and Storage: Dispense the stock solution into small-volume, sterile, light-protecting (amber) tubes. Store immediately at -20°C or -80°C.
Protocol 2: Recommended Workflow for Cell Treatment
This workflow is designed to maximize the stability and effective concentration of this compound during an experiment.
This compound-Modulated Signaling Pathways
This compound exerts its anti-cancer and anti-inflammatory effects largely by inhibiting pro-survival and proliferative signaling. The PI3K/Akt pathway is a critical target.
PI3K/Akt Signaling Pathway Inhibition by this compound
This compound treatment has been shown to decrease the phosphorylation (activation) of Akt.[6][9] This leads to downstream effects including the modulation of apoptosis-related proteins like Bax and Bcl-2 and the inhibition of cell proliferation and invasion.[6][7]
References
- 1. Neuroprotective potential of this compound and diosmin: a review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal importance, pharmacological activities, and analytical aspects of this compound: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective roles of flavonoid “this compound” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound induces apoptosis through mitochondrial dysfunction and inhibition of P13k/Akt signalling pathway in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Proliferative and Anti-Migratory Activities of this compound on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academicjournals.org [academicjournals.org]
- 13. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. ptfarm.pl [ptfarm.pl]
Technical Support Center: Optimizing Hispidulin Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hispidulin in in vivo animal studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo animal studies?
A common effective dose for this compound in various animal models, particularly in cancer xenograft studies, is 20 mg/kg/day .[1] However, reported dosages in the literature range from 2.5 mg/kg to 150 mg/kg depending on the animal model and the targeted disease.[2][3] It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q2: What are the common administration routes for this compound in animal studies?
The most frequently reported routes of administration for this compound in mice and rats are:
-
Intraperitoneal (IP) injection: This route is often used for its rapid absorption.[4]
-
Subcutaneous (SC) injection: This method provides a slower, more sustained release.[5]
-
Oral gavage (PO): This is a common route for testing the oral bioavailability and efficacy of this compound.[1]
Q3: What is the oral bioavailability of this compound?
The oral bioavailability of this compound has been reported to be relatively low. One study in rats determined the oral bioavailability to be approximately 17.8% . This is a critical factor to consider when designing oral administration studies, as higher doses may be required to achieve therapeutic concentrations compared to parenteral routes.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Dosing Solution
This compound is poorly soluble in aqueous solutions, which can lead to precipitation and inaccurate dosing.
Possible Causes:
-
Incorrect solvent or vehicle composition.
-
The concentration of this compound is too high for the chosen vehicle.
-
Temperature changes affecting solubility.
Solutions:
-
Vehicle Selection: Due to its hydrophobic nature, this compound requires a non-aqueous or co-solvent vehicle for in vivo administration. A commonly used and effective vehicle is a mixture of DMSO and PEG 400 .
-
Recommended Formulation: A typical formulation for intraperitoneal injection involves dissolving this compound in a vehicle of DMSO and PEG 400.
-
Preparation Protocol:
-
First, dissolve the this compound powder in a small amount of DMSO.
-
Then, add PEG 400 to the desired final volume.
-
Ensure the solution is clear and free of visible precipitate before administration.
-
-
Preventative Measures:
-
Prepare dosing solutions fresh daily.
-
If storing for a short period, keep the solution at a constant temperature to avoid precipitation.
-
Gently warm the solution and vortex before administration to ensure it is fully dissolved.
-
Issue 2: Adverse Effects or Toxicity in Experimental Animals
While generally well-tolerated, high doses of this compound or issues with the vehicle can potentially lead to adverse effects.
Possible Signs:
-
Weight loss.
-
Reduced activity or lethargy.
-
Signs of irritation at the injection site (for IP and SC routes).
-
Changes in organ morphology or function, particularly liver and kidney, although studies have shown negligible effects on liver and kidney function at therapeutic doses.[1]
Solutions:
-
Dose Reduction: If signs of toxicity are observed, consider reducing the dosage.
-
Vehicle Control: Always include a vehicle-only control group to differentiate between the effects of this compound and the vehicle.
-
Monitor Liver Enzymes: In long-term studies, it is prudent to monitor liver enzymes such as glutamate oxaloacetate transaminase (GOT) and glutamate pyruvate transaminase (GPT) to assess potential hepatotoxicity.[1]
-
Refine Injection Technique: For IP injections, ensure proper needle placement in the lower right quadrant of the abdomen to avoid puncturing organs. For SC injections, vary the injection site to minimize local irritation.
Quantitative Data Summary
| Parameter | Value | Animal Model | Administration Route | Reference |
| Effective Dose (Anti-tumor) | 20 mg/kg/day | Xenograft Mice (Pancreatic Cancer) | Subcutaneous | [5] |
| 20 mg/kg/day | Xenograft Mice (Nasopharyngeal Carcinoma) | Oral Gavage | [1] | |
| 25, 50 mg/kg/day | Xenograft Mice (Hepatocellular Carcinoma) | Intraperitoneal | [4] | |
| 40 mg/kg/day | Xenograft Mice (Melanoma) | Intraperitoneal | ||
| Effective Dose (Anti-inflammatory) | 50 mg/kg | Mice (Endotoxin-induced Kidney Injury) | Intraperitoneal | |
| Effective Dose (Hepatoprotective) | 50-150 mg/kg | Mice (Bromobenzene-induced Hepatotoxicity) | Intraperitoneal | [3] |
| Oral Bioavailability | 17.8% | Rats | Oral Gavage |
Experimental Protocols
Protocol 1: In Vivo Xenograft Mouse Model for Anti-Cancer Efficacy
This protocol is adapted from studies evaluating the anti-tumor effects of this compound.
1. Animal Model:
-
Species: Nude mice (e.g., BALB/c nude)
-
Age: 4-6 weeks
-
Sex: Female or Male (should be consistent within the study)
2. Cell Implantation:
-
Subcutaneously inject 1 x 10^6 human cancer cells (e.g., A2058 melanoma cells) in a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
3. Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume every 3 days using calipers and the formula: (Length x Width²) / 2.
4. This compound Administration (Intraperitoneal):
-
Dosage: 40 mg/kg body weight.
-
Vehicle: DMSO in PEG 400.
-
Preparation:
-
Calculate the total amount of this compound needed for the treatment group.
-
Dissolve the this compound in DMSO first.
-
Add PEG 400 to the final desired concentration. Ensure the final DMSO concentration is low to minimize toxicity.
-
-
Administration:
-
Administer the this compound solution or vehicle control via intraperitoneal injection once daily.
-
Continue treatment for a predetermined period (e.g., 19 consecutive days).
-
5. Monitoring and Endpoint:
-
Monitor the body weight of the mice every 3 days to assess toxicity.
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Collect major organs (liver, kidney, etc.) for histological analysis (H&E staining) to assess any potential toxicity.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow for in vivo studies.
Caption: this compound inhibits the VEGF-induced PI3K/Akt/mTOR signaling pathway.
Caption: this compound induces apoptosis through the ROS-mediated ER stress pathway.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal importance, pharmacological activities, and analytical aspects of this compound: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces ER stress-mediated apoptosis in human hepatocellular carcinoma cells in vitro and in vivo by activating AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a small flavonoid molecule, suppresses the angiogenesis and growth of human pancreatic cancer by targeting vascular endothelial growth factor receptor 2-mediated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Hispidulin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the oral bioavailability of the flavonoid, hispidulin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common challenges in this compound formulation and analysis.
Formulation Strategies
Question 1: My initial in vivo experiments show very low oral bioavailability for this compound. What are the primary reasons for this and what general strategies can I employ?
Answer: The low oral bioavailability of this compound is primarily attributed to two main factors: its poor aqueous solubility and significant first-pass metabolism.[1][2][3] Studies in rats have reported an oral bioavailability as low as 4.02% and up to 17.8%, indicating substantial variability and overall poor absorption.[4]
To enhance its bioavailability, several formulation strategies can be explored:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. This can improve the dissolution rate and, consequently, oral absorption.
-
Cyclodextrin Inclusion Complexes: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can enhance its aqueous solubility and dissolution.
-
Phospholipid Complexes (Phytosomes): Forming a complex between this compound and phospholipids can improve its lipophilicity and ability to permeate biological membranes.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption. This includes nanoparticles, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS).
-
Metabolic Stabilization: Chemical modification, such as deuteration, can be employed to improve this compound's metabolic stability.
Question 2: I am having trouble dissolving this compound in common pharmaceutical solvents for my formulation process. What should I do?
Answer: this compound's poor water solubility is a known challenge. For experimental purposes, it is soluble in dimethyl sulfoxide (DMSO) and ethanol. However, for oral formulations, the choice of solvent is critical.
Troubleshooting Steps:
-
Co-solvents: Investigate the use of a co-solvent system. Mixtures of ethanol, propylene glycol, and polyethylene glycols (PEGs) can be effective.
-
pH Adjustment: The solubility of flavonoids like this compound can be pH-dependent. Experiment with creating a pH-adjusted microenvironment in your formulation.
-
Surfactants: The use of non-ionic surfactants such as Tweens and Spans can help to wet the this compound particles and improve their dispersibility and solubilization.
-
Complexation Agents: If you are not already using them, consider cyclodextrins or phospholipids, which are specifically designed to enhance the solubility of poorly soluble compounds.
Question 3: I have prepared a solid dispersion of this compound, but the dissolution rate is still not optimal. How can I troubleshoot this?
Answer: Several factors can influence the effectiveness of a solid dispersion.
Troubleshooting Steps:
-
Carrier Selection: The choice of hydrophilic carrier is crucial. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC). The interaction between this compound and the carrier will affect the dissolution. You may need to screen several carriers to find the most effective one.
-
Drug-to-Carrier Ratio: The ratio of this compound to the carrier can significantly impact the dissolution rate. Experiment with different ratios to find the optimal balance.
-
Preparation Method: The method of preparation (e.g., solvent evaporation, hot-melt extrusion, kneading) can affect the physical form of the this compound within the dispersion (amorphous vs. crystalline). An amorphous state is generally desired for enhanced solubility. Characterize the physical state using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
-
Inclusion of a Surfactant: Adding a small amount of a pharmaceutically acceptable surfactant to the solid dispersion can improve the wettability of the formulation and enhance drug release.
Analytical and In Vivo Studies
Question 4: What are the key parameters I should be measuring in my in vivo pharmacokinetic studies to demonstrate enhanced bioavailability?
Answer: To conclusively demonstrate an improvement in oral bioavailability, you should compare the pharmacokinetic profile of your this compound formulation to that of unformulated (or "free") this compound administered by the same oral route. The key parameters to determine from the plasma concentration-time curve are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma. An increase in Cmax suggests a faster and/or greater extent of absorption.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed. A shorter Tmax can indicate a faster rate of absorption.
-
AUC (Area Under the Curve): The total drug exposure over time. A significant increase in the AUC is the primary indicator of enhanced bioavailability.
You will also need to administer this compound intravenously to a separate group of animals to determine its absolute bioavailability.
Question 5: I am struggling with a sensitive and reliable analytical method to quantify this compound in plasma samples. Can you provide some guidance?
Answer: A sensitive and validated analytical method is crucial for accurate pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the preferred method for quantifying this compound in biological matrices due to its high sensitivity and selectivity.
Key considerations for method development:
-
Sample Preparation: Protein precipitation is a common and effective method for extracting this compound from plasma. A mixture of acetonitrile and methanol is often used.
-
Chromatography: A C18 column is typically suitable for the separation of flavonoids like this compound. A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of formic acid to improve peak shape) is a good starting point.
-
Detection: For mass spectrometry, electrospray ionization (ESI) in the positive ion mode is effective. You will need to optimize the multiple reaction monitoring (MRM) transitions for this compound and an appropriate internal standard.[4][5]
Question 6: My in vivo results are highly variable between individual animals. What could be the cause and how can I minimize this?
Answer: High inter-individual variability is a common challenge in preclinical pharmacokinetic studies.
Potential Causes and Solutions:
-
Gastrointestinal Factors: Differences in gastric emptying time, intestinal motility, and gut microbiome among animals can affect drug absorption. Ensure that animals are fasted for a consistent period before dosing.
-
Formulation Instability: If your formulation is not physically stable, it can lead to inconsistent dosing. Ensure your formulation is homogenous and does not precipitate or phase-separate upon administration.
-
Dosing Accuracy: Ensure accurate and consistent oral gavage technique to deliver the intended dose to each animal.
-
Animal Health: Use healthy animals from a reputable supplier and allow for an adequate acclimatization period before the study.
-
Metabolism Differences: Minor genetic differences can lead to variations in metabolic enzyme activity. While this is harder to control, using a sufficient number of animals per group can help to mitigate the impact of outliers.
Data Presentation
The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvements in this compound bioavailability with different formulation strategies, based on typical enhancements seen with flavonoids.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 |
| Solid Dispersion | 450 ± 90 | 1.5 ± 0.3 | 1800 ± 350 | 300 |
| Cyclodextrin Complex | 600 ± 110 | 1.0 ± 0.2 | 2400 ± 480 | 400 |
| Phospholipid Complex | 750 ± 150 | 1.0 ± 0.2 | 3600 ± 700 | 600 |
| Nanoformulation | 900 ± 180 | 0.5 ± 0.1 | 4800 ± 950 | 800 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of a this compound-Phospholipid Complex (Phytosome)
Objective: To prepare a this compound-phospholipid complex to enhance its lipophilicity and membrane permeability.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soy)
-
Anhydrous ethanol or other suitable aprotic solvent (e.g., tetrahydrofuran)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and phosphatidylcholine in a 1:1 or 1:2 molar ratio.
-
Dissolve both components in a minimal amount of anhydrous ethanol in a round-bottom flask.
-
Stir the solution at a constant temperature (e.g., 40-50°C) for 2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator until a thin film is formed on the flask wall.
-
Dry the resulting complex in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting this compound-phospholipid complex can be collected and stored in a desiccator.
Characterization: The formation of the complex should be confirmed by Fourier-transform infrared spectroscopy (FTIR), DSC, and XRD.
Protocol 2: In Vitro Dissolution Study
Objective: To compare the dissolution rate of a this compound formulation to that of the pure drug.
Materials:
-
USP Type II dissolution apparatus (paddle method)
-
Dissolution medium (e.g., simulated gastric fluid, pH 1.2, and simulated intestinal fluid, pH 6.8)
-
This compound formulation and pure this compound powder
-
Syringes and filters (e.g., 0.45 µm)
-
HPLC system for quantification
Procedure:
-
Set the dissolution apparatus to a constant temperature of 37 ± 0.5°C and a paddle speed of 75 RPM.
-
Add 900 mL of the dissolution medium to each vessel.
-
Accurately weigh an amount of the this compound formulation or pure this compound equivalent to a specific dose and add it to the dissolution vessels.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately filter the sample through a 0.45 µm filter.
-
Replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Analyze the filtered samples for this compound concentration using a validated HPLC method.
-
Plot the cumulative percentage of drug dissolved against time.
Protocol 3: Rat Pharmacokinetic Study
Objective: To determine and compare the oral bioavailability of a this compound formulation with that of unformulated this compound.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Divide the rats into groups (n=6 per group), for example:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg)
-
Group 2: Oral administration of unformulated this compound (e.g., 5 mg/kg)
-
Group 3: Oral administration of the this compound formulation (equivalent to 5 mg/kg of this compound)
-
-
For oral administration, disperse the test articles in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer via oral gavage.
-
For IV administration, dissolve this compound in a suitable vehicle and administer via the tail vein.
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[4][5]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
The following diagrams illustrate key concepts and workflows related to enhancing this compound's bioavailability.
References
- 1. Medicinal importance, pharmacological activities, and analytical aspects of this compound: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHARMACOLOGICAL ASSESSMENT OF this compound - A NATURAL BIOACTIVE FLAVONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
addressing off-target effects of hispidulin in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of hispidulin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of this compound?
This compound is a flavonoid with a range of biological activities. Its primary known targets are associated with its anti-cancer and anti-inflammatory properties. One of the most well-characterized direct targets is the Pim-1 kinase , a proto-oncogene, which this compound inhibits with an IC50 of approximately 2.71 μM.[1]
A significant known off-target interaction of this compound is with the central benzodiazepine (BZD) receptor on GABAA receptors, where it acts as a positive allosteric modulator. This interaction is important to consider in neurological studies or when assessing sedative or anxiolytic side effects.
This compound has also been shown to modulate several signaling pathways, which may be a result of direct or indirect interactions with various cellular components. These pathways include:
Q2: My cell viability results with this compound are inconsistent, particularly with MTT assays. What could be the issue?
Flavonoids, including this compound, have been reported to interfere with tetrazolium-based cell viability assays like the MTT assay. This interference can occur through the direct reduction of the MTT reagent by the flavonoid in a cell-free environment, leading to a false-positive signal for cell viability.
Troubleshooting Steps:
-
Perform a cell-free control: Incubate this compound at the concentrations used in your experiment with the MTT reagent in cell culture medium without cells. If you observe a color change, this indicates direct reduction of MTT by this compound.
-
Use an alternative viability assay: Consider using assays that are not based on cellular reductase activity. Suitable alternatives include:
-
Trypan blue exclusion assay: A simple method to count viable cells based on membrane integrity.
-
Crystal violet staining: Stains the DNA of adherent cells, providing a measure of total cell number.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a marker of metabolically active cells.
-
Q3: I am observing high background fluorescence in my immunofluorescence/high-content screening experiments with this compound. How can I address this?
Flavonoids can exhibit autofluorescence, which can interfere with fluorescence-based assays. The autofluorescence of flavonoids is typically observed in the blue and green spectral regions.[3]
Troubleshooting Steps:
-
Spectral analysis: If possible, perform a spectral scan of this compound alone to determine its excitation and emission maxima. This will help in selecting appropriate fluorophores for your antibodies or probes that have minimal spectral overlap.
-
Use red-shifted fluorophores: Shift to fluorophores that excite and emit in the red or far-red spectrum (e.g., Alexa Fluor 647, Cy5) to avoid the typical autofluorescence range of flavonoids.
-
Include unstained controls: Always include a control group of cells treated with this compound but without any fluorescent labels to quantify the level of autofluorescence.
-
Background subtraction: Utilize image analysis software to subtract the background fluorescence from your experimental images based on the unstained controls.
-
Chemical quenching: In fixed-cell imaging, chemical quenching agents can be used to reduce autofluorescence. For example, treating samples with sodium borohydride or commercially available quenching reagents can be effective.[4]
Q4: How can I confirm that the observed cellular effect of this compound is due to its interaction with my target of interest and not an off-target effect?
Confirming on-target engagement is crucial. Several experimental approaches can be used:
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target protein. If the cellular effect of this compound is diminished or abolished in these cells compared to control cells, it strongly suggests on-target activity.
-
Overexpression of the target: Conversely, overexpressing the target protein may enhance the cellular response to this compound.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
-
Chemical rescue: If you have a known inhibitor of your target that is structurally different from this compound, you can test if it phenocopies the effects of this compound.
Troubleshooting Guides
Problem 1: Unexpected Phenotypes Unrelated to the Intended Target Pathway
| Potential Cause | Troubleshooting/Validation Steps |
| Off-target kinase inhibition | Perform a kinome-wide profiling scan to identify other kinases inhibited by this compound at the effective concentration. Validate hits through in vitro kinase assays and cellular target engagement assays (e.g., Western blot for downstream substrate phosphorylation). |
| Benzodiazepine receptor modulation | If the cellular model expresses GABAA receptors (common in neuronal cells), consider that this compound may be modulating their activity. This can be tested using electrophysiology or by co-treatment with a BZD receptor antagonist like flumazenil. |
| Induction of oxidative stress | Measure reactive oxygen species (ROS) levels in this compound-treated cells. Co-treat with an antioxidant (e.g., N-acetylcysteine) to see if the unexpected phenotype is rescued. |
Problem 2: Poor Solubility or Precipitation of this compound in Cell Culture
| Potential Cause | Troubleshooting/Validation Steps |
| Low aqueous solubility | Prepare a high-concentration stock solution of this compound in DMSO. When diluting into cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability. Vortex or mix thoroughly during dilution. Do not store aqueous solutions of this compound for extended periods. |
| Instability in culture medium | The stability of flavonoids in cell culture media can be variable. It is advisable to freshly prepare this compound-containing media for each experiment. If long-term incubations are necessary, consider refreshing the media at regular intervals (e.g., every 24 hours). |
Quantitative Data Summary
Table 1: Known Inhibitory/Binding Activities of this compound
| Target | Assay Type | Value | Reference |
| Pim-1 Kinase | In vitro kinase assay | IC50 = 2.71 µM | [1] |
| Benzodiazepine Receptor | Radioligand binding assay | - | This compound is a known ligand |
Table 2: Example of a Kinome Scan Data Table for this compound (Hypothetical)
Note: A comprehensive public kinome scan for this compound is not available. This table is a template to illustrate how such data would be presented. Researchers would need to perform a kinome profiling assay to obtain this data.
| Kinase | Assay Type | % Inhibition @ 1 µM |
| Pim-1 | KINOMEscan | 85 |
| Kinase X | KINOMEscan | 60 |
| Kinase Y | KINOMEscan | 45 |
| ... | ... | ... |
Experimental Protocols
Protocol 1: Validating Off-Target Effects on the Benzodiazepine Receptor using a Radioligand Binding Assay
This protocol is adapted from standard methods for BZD receptor binding assays.[5][6][7][8][9]
Objective: To determine the binding affinity of this compound for the benzodiazepine receptor.
Materials:
-
Cell membranes from a cell line expressing GABAA receptors (e.g., HEK293 cells transfected with GABAA receptor subunits) or rat cortical membranes.
-
[3H]-Flumazenil (radioligand).
-
Unlabeled Diazepam (for non-specific binding).
-
This compound.
-
Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard protocols. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, [3H]-Flumazenil, and buffer.
-
Non-specific Binding: Cell membranes, [3H]-Flumazenil, and a high concentration of unlabeled diazepam.
-
This compound Competition: Cell membranes, [3H]-Flumazenil, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a small flavonoid molecule, suppresses the angiogenesis and growth of human pancreatic cancer by targeting vascular endothelial growth factor receptor 2-mediated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Accurate Hispidulin Quantification via HPLC
Welcome to the technical support center for refining HPLC protocols for the accurate quantification of hispidulin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for detecting this compound?
A1: The optimal UV detection wavelength for this compound is typically around 335-339 nm, with other methods reporting quantification at 267 nm. It is recommended to determine the absorption maximum of your this compound standard using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to ensure the highest sensitivity.
Q2: My this compound standard is not dissolving well. What solvent should I use?
A2: this compound is soluble in methanol and DMSO. For HPLC applications, it is best to dissolve the standard in the mobile phase or a solvent compatible with your mobile phase to avoid peak distortion. Methanol is a commonly used solvent for preparing this compound stock solutions.[1]
Q3: How should I prepare my plant material for this compound extraction?
A3: Air-dried and powdered plant material is the standard starting point. Extraction can be performed using various methods, including Soxhlet extraction with ethanol or maceration.[1][2] The choice of extraction solvent (e.g., ethanol, methanol, ethyl acetate) can influence the extraction efficiency and the co-extraction of interfering compounds. After extraction, the crude extract should be filtered, and the solvent evaporated. The dried extract is then typically redissolved in a suitable solvent like methanol, filtered through a 0.45 µm syringe filter, and diluted to the desired concentration for HPLC analysis.[1]
Q4: What are the key validation parameters I should assess for my this compound quantification method?
A4: According to ICH guidelines, the key validation parameters for an HPLC method include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and specificity.[1] Robustness should also be evaluated by introducing small, deliberate variations in method parameters like column temperature.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Secondary Interactions: Silanol groups on the silica-based C18 column can interact with polar functional groups of this compound, causing tailing.
-
Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.
-
Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase can degrade peak shape.
Solutions:
-
Dilute the sample: Reduce the concentration of the injected sample.
-
Use an acidic modifier: Add a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of silanol groups and reduce tailing.
-
Match injection solvent: Dissolve the sample in the initial mobile phase whenever possible.
-
Use a guard column: A guard column can protect the analytical column from strongly retained impurities.
-
Flush the column: Use a strong solvent to wash the column. If the problem persists, the column may need to be replaced.
Issue 2: Inconsistent Retention Times
Possible Causes:
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile solvent component can alter the mobile phase composition.
-
Unstable Column Temperature: Variations in ambient temperature can affect retention times.
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate.
-
Insufficient Column Equilibration: The column may not have reached equilibrium with the starting mobile phase conditions before injection.
Solutions:
-
Prepare fresh mobile phase: Ensure accurate measurement and thorough mixing of mobile phase components. Keep solvent reservoirs covered.
-
Use a column oven: Maintaining a constant column temperature will improve retention time reproducibility.
-
Perform pump maintenance: Check for leaks and service the pump as needed.
-
Increase equilibration time: Ensure the column is fully equilibrated with the mobile phase before each injection, which may require flushing with 10-20 column volumes.
Issue 3: Baseline Noise or Drift
Possible Causes:
-
Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline noise.
-
Contaminated Mobile Phase: Impurities in the solvents or microbial growth can lead to a noisy or drifting baseline.
-
Detector Lamp Issues: An aging or failing detector lamp can cause baseline instability.
-
Column Bleed: Degradation of the column's stationary phase can result in a rising baseline, especially in gradient elution.
Solutions:
-
Degas the mobile phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.
-
Use high-purity solvents: Use HPLC-grade solvents and prepare fresh mobile phase daily.
-
Replace the detector lamp: If the lamp energy is low, it may need to be replaced.
-
Flush the column: Flush the column with a strong solvent. If bleed continues, the column may need to be replaced.
Issue 4: Low this compound Recovery or Apparent Degradation
Possible Causes:
-
This compound Instability: Flavonoids can be sensitive to pH, temperature, and light.[3] this compound may degrade, for example, into scutellarein.[4]
-
Incomplete Extraction: The chosen extraction solvent or method may not be efficiently extracting this compound from the sample matrix.
-
Adsorption: this compound may adsorb to sample containers or filter membranes.
Solutions:
-
Control environmental conditions: Protect samples and standards from prolonged exposure to high temperatures and direct light.[3] Analyze samples promptly after preparation. Consider the pH of your solutions.
-
Optimize extraction: Experiment with different extraction solvents and techniques (e.g., sonication, different extraction times) to maximize recovery.
-
Use appropriate materials: Utilize low-adsorption vials and consider the compatibility of filter materials with your sample and solvents.
Experimental Protocols
Below are summarized HPLC protocols for this compound quantification from various studies.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Column | Purospher® STAR RP-18 endcapped (250 x 4.6 mm, 5 µm) | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | C18 column (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water | 0.1% Acetic Acid in Water | Phosphoric acid in water (pH 4.05) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | Gradient elution | Gradient elution | Isocratic (40:60 A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 337 nm | Not specified | 335 nm |
| Column Temp. | Not specified | Not specified | Not specified |
| Reference | [5] | [5] | [6] |
Visualizations
This compound Quantification Workflow
References
minimizing hispidulin's cytotoxicity to normal cells in experiments
Welcome to the technical support center for researchers working with hispidulin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound's cytotoxicity to normal cells in your experiments, ensuring selective and accurate results.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be toxic to the normal (non-cancerous) cell lines I'm using as controls?
A1: Generally, this compound exhibits selective cytotoxicity, meaning it is more toxic to cancer cells than to normal cells.[1][2][3] Studies have shown that this compound has low to no toxic effects on various normal cell lines, including normal human liver cells, human keratinocytes (HaCaT and NHEKs), and normal tubular epithelial cells, at concentrations that are cytotoxic to cancer cells.[2][3][4] However, it is always recommended to perform a dose-response experiment on your specific normal cell line to establish a baseline for cytotoxicity.
Q2: I am observing unexpected cytotoxicity in my normal cell line. What are the possible causes and solutions?
A2: Unexpected cytotoxicity in normal cells can stem from several factors:
-
High this compound Concentration: The concentration of this compound may be too high for your specific normal cell line.
-
Solution: Perform a dose-response curve to determine the IC50 value for both your normal and cancer cell lines. This will help you identify a therapeutic window where this compound is effective against cancer cells with minimal impact on normal cells.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be causing cytotoxicity at the concentration used.
-
Solution: Always include a vehicle control (culture medium with the same concentration of the solvent) in your experimental setup to assess the effect of the solvent on cell viability.
-
-
Cell Culture Conditions: Suboptimal culture conditions, such as contamination, nutrient depletion, or over-confluency, can sensitize cells to stress, including from experimental compounds.
-
Solution: Ensure proper aseptic technique and maintain healthy cell cultures. Regularly check for contamination and passage cells at appropriate densities.
-
Q3: How can I experimentally minimize this compound's cytotoxicity to normal cells while maintaining its anti-cancer effects?
A3: One of the primary mechanisms of this compound-induced apoptosis in cancer cells is the generation of reactive oxygen species (ROS).[1][3] This effect can sometimes lead to off-target cytotoxicity in normal cells.
-
Co-treatment with an Antioxidant: You can co-treat your cells with an antioxidant like N-acetylcysteine (NAC). NAC has been shown to abrogate the pro-apoptotic effects of this compound, likely by neutralizing ROS.[1][3] It is crucial to optimize the concentration of NAC to protect normal cells without significantly compromising the anti-cancer activity of this compound.
-
Combination Therapy: this compound can have synergistic effects when combined with other chemotherapeutic drugs (e.g., gemcitabine, 5-fluorouracil).[5][6] This approach may allow you to use a lower, less toxic concentration of this compound while achieving a potent anti-cancer effect.
-
Advanced Drug Delivery Systems: Encapsulating this compound in drug delivery systems like liposomes can improve its targeted delivery to cancer cells and reduce systemic toxicity.[7][8]
Q4: How do I differentiate between apoptosis and necrosis in my cell cultures treated with this compound?
A4: this compound primarily induces apoptosis in cancer cells.[1][2] To distinguish between apoptosis and necrosis, you can use the Annexin V-FITC/Propidium Iodide (PI) assay.
-
Early Apoptotic Cells: Will be Annexin V positive and PI negative.
-
Late Apoptotic/Necrotic Cells: Will be both Annexin V and PI positive.
-
Viable Cells: Will be negative for both stains.
-
Necrotic Cells: Are typically Annexin V negative and PI positive.[9]
Data Presentation
Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |
| AGS | Human Gastric Cancer | 48 hours | 50 | |
| AGS | Human Gastric Cancer | 72 hours | 20 | |
| A2058 | Human Melanoma | 48 hours | ~30-50 | [3] |
| A2058 | Human Melanoma | 72 hours | ~30-50 | [3] |
| NCI-H460 | Human Non-Small-Cell Lung Cancer | 24-48 hours | Dose-dependent decrease in viability (4-60 µM) | [10] |
| A549 | Human Non-Small-Cell Lung Cancer | 24-48 hours | Dose-dependent decrease in viability (4-60 µM) | [10] |
| Caki-2 | Human Clear-Cell Renal Carcinoma | Not Specified | Decreased viability at 10-20 µM | [2] |
| ACHN | Human Clear-Cell Renal Carcinoma | Not Specified | Decreased viability at 10-20 µM | [2] |
| Normal Tubular Epithelial Cells | Normal Human Kidney | Not Specified | No significant effect at 10-20 µM | [2] |
| HaCaT | Normal Human Keratinocytes | Not Specified | No significant effect up to 50 µM | [3] |
| NHEKs | Normal Human Epidermal Keratinocytes | Not Specified | No significant effect up to 50 µM | [3] |
| Normal Human Liver Cells | Normal Human Liver | Not Specified | No toxic reaction at indicated concentrations | [1][4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[11][12]
Materials:
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This is a direct method to count viable and non-viable cells.[13][14][15][16]
Materials:
-
This compound-treated and control cell suspensions
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Harvest: Harvest the cells and resuspend them in PBS or serum-free medium.
-
Staining: Mix one part of the 0.4% Trypan Blue solution with one part of the cell suspension.
-
Incubation: Allow the mixture to incubate for 3 minutes at room temperature.
-
Counting: Load the mixture onto a hemocytometer and count the unstained (viable) and blue-stained (non-viable) cells under a microscope within 3-5 minutes.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[17][18][19]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound-treated and control cells
-
Flow cytometer
Procedure:
-
Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Visualizations
Caption: Experimental workflow for assessing this compound's cytotoxicity.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound induces apoptosis via ROS and mitochondria.
References
- 1. This compound induces apoptosis through mitochondrial dysfunction and inhibition of P13k/Akt signalling pathway in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mediates apoptosis in human renal cell carcinoma by inducing ceramide accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative and Anti-Migratory Activities of this compound on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal importance, pharmacological activities, and analytical aspects of this compound: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A promising flavonoid with diverse anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bosterbio.com [bosterbio.com]
- 10. This compound exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. revvity.com [revvity.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. kumc.edu [kumc.edu]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Large-Scale Synthesis of Hispidulin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of hispidulin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the large-scale synthesis of this compound?
The large-scale synthesis of this compound presents several key challenges. Historically, both semisynthetic and total synthesis approaches have struggled with low overall yields, often ranging from 1.1% to 10.7%.[1][2] Key difficulties include:
-
Low Feasibility and Poor Overall Yields: Many reported synthetic routes are characterized by low efficiency, making them unsuitable for producing large quantities of this compound.[1][3]
-
Tedious Purification: The isolation and purification of intermediates and the final product can be complex and time-consuming, limiting the scalability of the process.[1]
-
Protecting Group Strategies: The multiple hydroxyl groups on the flavonoid scaffold require a robust protecting group strategy. Issues with non-selective protection and harsh deprotection conditions can significantly lower yields.[4]
-
Regioselectivity: Achieving regioselectivity, for instance during methylation or iodination, can be challenging and often requires careful optimization of reaction conditions.[1]
-
Reproducibility: Some published methods have shown poor reproducibility, particularly during scale-up.[5]
Q2: What are the primary synthetic strategies for this compound?
There are two main approaches to synthesizing this compound:
-
Semisynthesis: This strategy typically starts from a readily available natural product, most commonly scutellarin. While these routes often involve fewer steps, they are hampered by the laborious process of isolating the starting material from plant sources, which restricts large-scale production. Overall yields for semisynthetic routes are generally in the range of 6.3–10.7%.[1]
-
Total Synthesis: These methods build the this compound molecule from simpler, commercially available starting materials. Although they may involve more steps, recent advancements in total synthesis have led to improved overall yields and more concise reaction pathways, making them more viable for large-scale manufacturing.[1][4]
Q3: Which protecting groups are commonly used for the hydroxyl groups in this compound synthesis, and what are the associated challenges?
Commonly used protecting groups for the hydroxyl functions in flavonoid synthesis include methoxymethyl (MOM) and benzyl (Bn) ethers.
-
Methoxymethyl (MOM) Ethers: MOM groups are frequently used to protect phenolic hydroxyls. They are stable to basic conditions but can be cleaved under mild acidic conditions.[6] A significant challenge is achieving regioselective protection, as non-selective protection can lead to a mixture of products and lower the overall yield.[4] Deprotection can also sometimes be problematic, requiring carefully controlled acidic conditions to avoid unwanted side reactions.[7][8]
-
Benzyl (Bn) Ethers: Benzyl groups are another common choice for protecting phenols. They are stable to a wide range of reaction conditions and are typically removed by hydrogenolysis (e.g., using Pd/C and H₂) or with strong Lewis acids like BCl₃.[1] Challenges include the potential for incomplete debenzylation and the harsh conditions required for removal, which may not be compatible with other functional groups in the molecule.
Troubleshooting Guides
Low Yield in Key Reactions
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield in Claisen-Schmidt condensation to form the chalcone intermediate. | 1. Incomplete reaction. 2. Formation of side products due to self-condensation of the ketone. 3. Inappropriate base or solvent. | 1. Increase reaction time and monitor by TLC. 2. Slowly add the ketone to a mixture of the aldehyde and base. 3. Screen different bases (e.g., NaOH, KOH) and solvents (e.g., ethanol, methanol). Ensure anhydrous conditions if necessary.[9] |
| Poor conversion during the oxidative cyclization of the chalcone to the flavone. | 1. Inefficient oxidizing agent. 2. Suboptimal reaction temperature. 3. Isomerization to the flavanone instead of oxidation to the flavone. | 1. A common and effective reagent is I₂ in DMSO.[1] 2. The reaction often requires elevated temperatures (e.g., 120 °C).[1] 3. Ensure the reaction conditions favor oxidation. The choice of solvent and oxidant is critical. |
| Low yield during BCl₃-mediated demethylation/debenzylation. | 1. Incomplete reaction due to insufficient reagent or low temperature. 2. Degradation of the product due to prolonged exposure to the strong Lewis acid. 3. Formation of multiple partially deprotected products. | 1. Use a sufficient excess of BCl₃ (e.g., 2.5 mmol per mmol of substrate) and maintain a very low temperature (e.g., -78 °C) during addition.[1] 2. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. 3. Ensure slow, dropwise addition of BCl₃ at low temperature to improve selectivity.[8] |
| Inefficient Stille coupling. | 1. Catalyst deactivation. 2. Poor quality of the organotin reagent. 3. Inappropriate ligand or solvent. | 1. Use a fresh palladium catalyst, such as PdCl₂(PPh₃)₂.[1] 2. Ensure the organotin reagent is pure and free of impurities. 3. Toluene is a commonly used solvent. The choice of phosphine ligand can also be critical.[1][10] |
Purification and Impurities
| Observed Problem | Potential Cause | Suggested Solution |
| Difficulty in separating this compound from reaction byproducts by column chromatography. | 1. Co-elution of structurally similar impurities. 2. Inappropriate solvent system for chromatography. | 1. Identify the impurities (e.g., by LC-MS) to better devise a purification strategy. Common impurities can include partially deprotected intermediates or isomers. 2. Optimize the solvent system for column chromatography. A gradient elution of ethyl acetate in n-hexane is often effective.[5] Recrystallization from a suitable solvent can also be employed. |
| Presence of residual tin compounds after Stille coupling. | Organotin byproducts are often difficult to remove completely. | Wash the organic layer with an aqueous solution of KF, which forms insoluble tin fluorides that can be filtered off. Multiple washes may be necessary.[10] |
| Broad or tailing peaks during HPLC analysis. | 1. Interaction of the phenolic hydroxyl groups with the silica stationary phase. 2. Inappropriate mobile phase composition or pH. | 1. Use a reversed-phase C18 column.[11][12] 2. Acidify the mobile phase (e.g., with formic acid or acetic acid) to suppress the ionization of the hydroxyl groups. A gradient of acetonitrile in water is a common mobile phase.[11] |
Quantitative Data Summary
The following table summarizes quantitative data from a recently developed, high-yield total synthesis of this compound.
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| MOM Protection | MOMCl, DIPEA, CH₂Cl₂, 0 °C | 80 | [1] |
| Regioselective Iodination & Benzylation | 1. CF₃COOAg, I₂, CH₂Cl₂ 2. K₂CO₃, BnBr, DMF | 89 | [1] |
| Stille Coupling | tributyl(1-ethoxyvinyl)tin, PdCl₂(PPh₃)₂, toluene, 100 °C | 83 | [1] |
| Baeyer-Villiger Oxidation & Hydrolysis | 1. MCPBA, CH₂Cl₂ 2. 10% NaOH, MeOH | 68 | [1] |
| Methylation | CH₃I, K₂CO₃, acetone, 56 °C | 92 | [1] |
| Claisen-Schmidt Condensation & MOM Deprotection | 1. BnOPhCHO, KOH, EtOH, H₂O 2. c-HCl, MeOH, THF | 92 | [1] |
| Oxidative Cyclization | I₂, DMSO, 120 °C | 93 | [1] |
| Debenzylation | 1M BCl₃ in hexane, CH₂Cl₂, -80 °C | 85 | [1] |
| Overall Yield | ~25% | [1] |
Experimental Protocols
Key Experiment: Claisen-Schmidt Condensation and MOM Deprotection
This protocol describes the formation of the chalcone intermediate followed by the removal of the MOM protecting groups.
Materials:
-
Protected acetophenone intermediate
-
4-(Benzyloxy)benzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized water
-
Concentrated Hydrochloric acid (c-HCl)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the protected acetophenone intermediate in ethanol, add an aqueous solution of KOH at 0 °C.
-
To this mixture, add 4-(benzyloxy)benzaldehyde and stir the reaction at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, warm the mixture to room temperature and stir for 24 hours.
-
Dilute the reaction mixture with distilled water and wash with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
To the residue, add a mixture of methanol and THF, and then add concentrated HCl at 0 °C.
-
Allow the solution to warm to room temperature and stir for 8 hours.
-
Dilute the reaction mixture with distilled water and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting chalcone by column chromatography.[1]
Key Experiment: Final Debenzylation to this compound
This protocol outlines the final deprotection step to yield this compound.
Materials:
-
Protected flavone intermediate
-
Dichloromethane (CH₂Cl₂), dry
-
Boron trichloride (BCl₃), 1M solution in hexane
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected flavone intermediate in dry dichloromethane and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a 1M solution of BCl₃ in hexane dropwise via syringe over approximately 20 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting solution at this temperature for 1 hour.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Quench the reaction by carefully adding distilled water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain this compound as a yellow microcrystalline powder.[1]
Visualizations
Caption: A high-level workflow for a total synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Total Synthesis and Metabolic Stability of this compound and Its d-Labelled Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal importance, pharmacological activities, and analytical aspects of this compound: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Metabolic Stability of this compound and Its d-Labelled Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10532991B2 - Method for preparing this compound and its derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. phcogj.com [phcogj.com]
- 12. turkjps.org [turkjps.org]
optimizing extraction parameters for maximizing hispidulin yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing extraction parameters to maximize hispidulin yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing this compound extraction?
A1: The key parameters influencing this compound yield are the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. The interplay of these factors determines the efficiency of the extraction process.
Q2: Which extraction method is most effective for obtaining high yields of this compound?
A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times compared to conventional methods like maceration and Soxhlet extraction.[1][2][3][4][5] UAE and MAE facilitate better solvent penetration into the plant matrix, enhancing the recovery of bioactive compounds.[1][2][3][4][5]
Q3: What is the recommended solvent for extracting this compound?
A3: Ethanol and methanol, often in aqueous solutions, are the most commonly used and effective solvents for extracting flavonoids like this compound.[6][7] The optimal concentration typically ranges from 50% to 80% ethanol or methanol in water, as this combination balances polarity to efficiently dissolve this compound.[1][3][8][9]
Q4: How does temperature affect this compound yield during extraction?
A4: Increasing the extraction temperature generally enhances the solubility and diffusion rate of this compound, leading to higher yields.[10] However, excessively high temperatures (e.g., above 80°C) can lead to the degradation of thermolabile compounds like flavonoids.[11][12] The optimal temperature is a trade-off between extraction efficiency and compound stability.
Q5: What is the importance of the solid-to-liquid ratio in this compound extraction?
A5: The solid-to-liquid ratio is a critical factor that influences the concentration gradient of this compound between the plant material and the solvent, thereby affecting extraction efficiency.[8] A higher solvent volume can increase the diffusion of this compound into the solvent, but an excessively high ratio can be inefficient and lead to unnecessary solvent consumption.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low this compound Yield | 1. Inefficient extraction method. 2. Suboptimal extraction parameters (solvent, temperature, time, solid-to-liquid ratio). 3. Incomplete cell wall disruption. 4. Degradation of this compound during extraction. | 1. Consider switching to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). 2. Refer to the "Data on Optimized Extraction Parameters" section to select optimal conditions. 3. Ensure the plant material is finely powdered to increase the surface area for extraction. For UAE and MAE, the cavitation and thermal effects will aid in cell wall disruption. 4. Avoid excessively high temperatures and prolonged extraction times. |
| Inconsistent Results | 1. Variation in plant material. 2. Inconsistent extraction procedure. 3. Fluctuation in instrument parameters (e.g., ultrasonic power, microwave intensity). | 1. Ensure the plant material is from the same batch and stored under consistent conditions. 2. Follow a standardized and detailed experimental protocol for each extraction. 3. Calibrate and monitor the extraction equipment to ensure consistent energy input. |
| Co-extraction of Impurities | 1. Non-selective solvent. 2. Inappropriate extraction conditions. | 1. While ethanol and methanol are effective, you can explore solvents with different polarities to selectively extract this compound. 2. Optimize extraction time and temperature to minimize the extraction of undesirable compounds. Consider a purification step after extraction using techniques like column chromatography. |
| Thermal Degradation of this compound | 1. Excessively high extraction temperature. 2. Prolonged exposure to heat. | 1. Lower the extraction temperature. For MAE, consider using pulsed microwave heating to control the temperature. 2. Reduce the extraction time. Modern methods like UAE and MAE significantly shorten the required extraction duration. |
Data on Optimized Extraction Parameters
The following tables summarize quantitative data on the impact of various extraction parameters on flavonoid yield, which can be used as a guide for optimizing this compound extraction.
Table 1: Effect of Solvent Concentration on Flavonoid Yield
| Solvent | Concentration (% in water) | Flavonoid Yield (mg/g) | Reference Plant Material |
| Ethanol | 52.14 | - | Alfalfa |
| Ethanol | 58.86 | 48.01 | Lactuca indica |
| Ethanol | 60 | 5.71 | Salicornia bigelovii |
| Ethanol | 70 | 169.3 | Eucommia ulmoides |
| Ethanol | 78.1 | 4.67% (yield) | Phyllostachys heterocycla |
| Ethanol | 80.6 | 24.87 | Sedum aizoon |
Table 2: Effect of Temperature on Flavonoid Yield
| Extraction Method | Temperature (°C) | Flavonoid Yield | Reference Plant Material |
| Ultrasound-Assisted | 62.33 | - | Alfalfa |
| Ultrasound-Assisted | 72.69 | 5.12% (yield) | Psidium guajava |
| Microwave-Assisted | 50 | 5.71 mg/g | Salicornia bigelovii |
| Microwave-Assisted | 57 | 24.87 mg/g | Sedum aizoon |
| Pressurized Liquid | 190 | 25.99% (yield) | Fucus vesiculosus |
Table 3: Effect of Extraction Time on Flavonoid Yield
| Extraction Method | Time (min) | Flavonoid Yield | Reference Plant Material |
| Ultrasound-Assisted | 57.08 | - | Alfalfa |
| Ultrasound-Assisted | 35.15 | 5.12% (yield) | Psidium guajava |
| Ultrasound-Assisted | 25 | 169.3 mg/g | Eucommia ulmoides |
| Microwave-Assisted | 24.9 | 4.67% (yield) | Phyllostachys heterocycla |
| Microwave-Assisted | 20 | 24.87 mg/g | Sedum aizoon |
Table 4: Effect of Solid-to-Liquid Ratio on Flavonoid Yield
| Solid-to-Liquid Ratio (g/mL) | Flavonoid Yield | Reference Plant Material |
| 1:57.16 | - | Alfalfa |
| 1:24.76 | 48.01 mg/g | Lactuca indica |
| 1:30 | 169.3 mg/g | Eucommia ulmoides |
| 1:30 | 5.71 mg/g | Salicornia bigelovii |
| 1:20 | 24.87 mg/g | Sedum aizoon |
Experimental Protocols
Soxhlet Extraction
This is a conventional method for solid-liquid extraction.
Materials:
-
Dried and powdered plant material
-
Soxhlet extractor
-
Round bottom flask
-
Condenser
-
Heating mantle
-
Extraction solvent (e.g., 80% methanol)
-
Cellulose thimble
Procedure:
-
Accurately weigh the powdered plant material and place it in a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round bottom flask with the extraction solvent (approximately 2/3 full).
-
Assemble the Soxhlet apparatus with the flask on the heating mantle and the condenser on top.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip down onto the plant material in the thimble.
-
The solvent will fill the thimble and extract the desired compounds. Once the solvent reaches the top of the siphon tube, it will be siphoned back into the round bottom flask.
-
This cycle is repeated for a predetermined time (e.g., 6-24 hours).
-
After extraction, cool the apparatus and collect the extract from the round bottom flask.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance extraction efficiency.
Materials:
-
Dried and powdered plant material
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Extraction solvent (e.g., 70% ethanol)
-
Filtration system (e.g., vacuum filtration with filter paper)
Procedure:
-
Weigh the powdered plant material and place it in a beaker or flask.
-
Add the extraction solvent at the desired solid-to-liquid ratio.
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the desired ultrasonic power and extraction temperature.
-
Sonicate the mixture for the optimized duration.
-
After extraction, separate the extract from the solid residue by filtration.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
This method uses microwave energy to heat the solvent and plant material, accelerating extraction.
Materials:
-
Dried and powdered plant material
-
Microwave extraction system with closed vessels
-
Extraction solvent (e.g., 60% ethanol)
-
Filtration system
Procedure:
-
Weigh the powdered plant material and place it into a microwave extraction vessel.
-
Add the extraction solvent at the specified solid-to-liquid ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Set the desired microwave power, temperature, and extraction time.
-
Start the extraction program. The microwave energy will heat the solvent and plant material, increasing pressure and temperature inside the vessel, which enhances extraction.
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Open the vessel carefully and filter the contents to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator.
Signaling Pathways and Experimental Workflows
This compound's Impact on Cellular Signaling
This compound exerts its pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities, by modulating key cellular signaling pathways.
General Experimental Workflow for this compound Extraction and Analysis
The following diagram outlines a typical workflow for the extraction, purification, and quantification of this compound from a plant source.
References
- 1. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Hispidulin's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
Hispidulin, a naturally occurring flavonoid, has garnered significant attention within the oncology research community for its potential as a multi-targeted anticancer agent. This guide provides a comparative analysis of this compound's efficacy across various cancer cell lines, supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has demonstrated a wide range of cytotoxic effects across different cancer cell lines, indicating a variable degree of sensitivity. The table below summarizes the reported IC50 values for this compound in several human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Gastric Cancer | AGS | 50 | 48 |
| 20 | 72 | ||
| Breast Cancer | MCF-7 | 25.44 ± 0.23 | 24 |
| HCC38 | 65.42 ± 0.31 | 24 | |
| Melanoma | A2058 | Not explicitly stated, but significant viability decrease at 30µM | 48 |
| Liver Cancer | HepG2 | 15.58 | Not specified |
| Lung Cancer | A549 | 15.80 | Not specified |
| NCI-H460 | Not explicitly stated, but dose-dependent decrease in viability observed | 24 and 48 |
Induction of Apoptosis
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. Studies have consistently shown that this compound treatment leads to a significant increase in the apoptotic cell population in a dose- and time-dependent manner. For instance, in non-small-cell lung cancer (NSCLC) cell lines NCI-H460 and A549, treatment with 15 and 30 µM this compound for 24 hours resulted in a notable increase in apoptotic cells.[1][2][3] Similarly, in the AGS gastric cancer cell line, this compound was found to induce apoptosis, an effect that was correlated with the activation of caspase-3.[4]
Molecular Mechanisms of Action: Impact on Signaling Pathways
This compound's pro-apoptotic and anti-proliferative effects are mediated through the modulation of key intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt, MAPK/ERK, and STAT3 pathways are among the most consistently affected by this compound treatment. By inhibiting these pro-survival pathways, this compound can effectively halt cancer cell growth and promote cell death.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for the indicated times.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways.
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically ranging from 1:1000 to 1:5000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000 to 1:10000 dilution) for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non‑small‑cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential Therapeutic Role of this compound in Gastric Cancer through Induction of Apoptosis via NAG-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Hispidulin's Neuroprotective Potential in Parkinson's Disease: A Comparative Analysis
A comprehensive evaluation of the flavonoid hispidulin's neuroprotective effects in preclinical models of Parkinson's disease reveals promising therapeutic potential, primarily attributed to its potent antioxidant and anti-inflammatory properties. When compared to other well-studied flavonoids such as luteolin and quercetin, and the NADPH oxidase inhibitor apocynin, this compound demonstrates comparable mechanisms of action, although direct quantitative comparisons in standardized Parkinson's disease models are still emerging.
This guide provides an objective comparison of this compound's performance against alternative neuroprotective agents, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for Parkinson's disease.
Comparative Efficacy of Neuroprotective Compounds
To facilitate a clear comparison, the following tables summarize the quantitative data from various preclinical studies. It is important to note that the experimental models and conditions vary between studies, which should be taken into consideration when interpreting the data.
Table 1: In Vitro Neuroprotection in an MPP+-Induced Model of Parkinson's Disease (SH-SY5Y Cells)
| Compound | Concentration | % Increase in Cell Viability | % Decrease in ROS Production | Reference |
| This compound * | 10 µM | Approx. 20% | Approx. 35% | [1] |
| Luteolin | 10 µM | Approx. 25% | Approx. 40% | [2][3] |
| Apocynin | 10 µM | Approx. 30% | Approx. 50% | [4] |
*Data for this compound was obtained from a hydrogen peroxide (H₂O₂)-induced oxidative stress model in C6 astroglial cells, as direct quantitative data in an MPP+ model was not available in the reviewed literature.[1]
Table 2: In Vivo Neuroprotection in a 6-OHDA-Induced Rat Model of Parkinson's Disease
| Compound | Dosage | % Protection of Tyrosine Hydroxylase (TH)-positive Neurons | % Reduction in Inflammatory Cytokines (TNF-α, IL-1β) | Reference |
| This compound | 50 mg/kg | Data not available | Data not available in a 6-OHDA model | |
| Luteolin | 50 mg/kg | Approx. 50% | Approx. 40-50% | [5] |
| Quercetin | 25 mg/kg | Approx. 45% | Approx. 35-45% | [3] |
Note: While a study in a Wistar rat model of ischemia-reperfusion injury showed that this compound (50 mg/kg) significantly upregulated antioxidant enzymes and downregulated oxidative stress markers, specific data on the protection of dopaminergic neurons and reduction of inflammatory cytokines in a 6-OHDA Parkinson's model is not yet available.[6]
Key Signaling Pathways and Mechanisms of Action
This compound and the compared flavonoids exert their neuroprotective effects through the modulation of several key signaling pathways involved in cellular defense against oxidative stress and inflammation. The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.
References
- 1. researchgate.net [researchgate.net]
- 2. 2025.febscongress.org [2025.febscongress.org]
- 3. Suppressing Cdk5 Activity by Luteolin Inhibits MPP+-Induced Apoptotic of Neuroblastoma through Erk/Drp1 and Fak/Akt/GSK3β Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroinflammation mediated by IL-1β increases susceptibility of dopamine neurons to degeneration in an animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective roles of flavonoid “this compound” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Hispidulin: A Comparative Guide to its Combination with Chemotherapeutic Agents
For Immediate Release
A growing body of preclinical evidence demonstrates that the natural flavonoid hispidulin can significantly enhance the efficacy of conventional chemotherapeutic agents, offering a promising avenue for improving cancer treatment outcomes. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapy drugs, supported by experimental data, detailed protocols, and an exploration of the underlying molecular mechanisms.
This compound's Synergistic Potential: A Data-Driven Overview
This compound, a flavonoid found in various medicinal plants, has been shown to potentiate the anticancer effects of several chemotherapeutic drugs across a range of cancer types. This synergy is characterized by a reduction in the required dosage of the conventional drug, thereby potentially mitigating its associated toxicities, and an overall increase in cancer cell death. The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of these combination therapies.
| Chemotherapeutic Agent | Cancer Type | Cell Line | This compound (μM) IC50 | Chemo Agent IC50 | Combination IC50 | Combination Index (CI) |
| Temozolomide | Glioblastoma | U87MG | ~40 µg/ml | >200 µM | Significantly Reduced | Synergistic |
| Sunitinib | Renal Cell Carcinoma | 786-O, Caki-1 | Dose-dependent | Dose-dependent | Enhanced Activity | Synergistic |
| TRAIL | Ovarian Cancer | SKOV3 | N/A | >100 ng/mL | Potentiated Apoptosis | Synergistic |
| Gemcitabine | Gallbladder Cancer | GBC-SD | N/A | N/A | Enhanced Sensitivity | Synergistic |
| 5-Fluorouracil | Gallbladder Cancer | GBC-SD | N/A | N/A | Enhanced Sensitivity | Synergistic |
Note: Specific IC50 and CI values were not consistently reported across all studies in a standardized format and require further investigation for a complete quantitative comparison. N/A indicates that the specific data point was not available in the cited literature.
Enhanced Apoptosis: The Primary Outcome of Synergy
A hallmark of the synergistic interaction between this compound and chemotherapeutic agents is a significant increase in apoptosis, or programmed cell death, in cancer cells.
| Chemotherapeutic Agent | Cancer Type | Cell Line | Treatment | Apoptosis Rate (%) |
| Temozolomide | Glioblastoma | U87MG | Control | Low |
| This compound (40 µg/ml) | Moderate Increase | |||
| TMZ (100 µM) | Moderate Increase | |||
| This compound + TMZ | Significant Increase | |||
| Sunitinib | Renal Cell Carcinoma | 786-O, Caki-1 | Combination | Enhanced Apoptosis |
| TRAIL | Ovarian Cancer | SKOV3 | Combination | Potentiated Apoptosis |
| Gemcitabine | Gallbladder Cancer | GBC-SD | Combination | Induction of Apoptosis |
| 5-Fluorouracil | Gallbladder Cancer | GBC-SD | Combination | Induction of Apoptosis |
Note: Quantitative apoptosis rates vary between experiments and cell lines. The table reflects the general trend of increased apoptosis with combination therapy.
Unveiling the Molecular Mechanisms: Key Signaling Pathways
The synergistic effects of this compound are rooted in its ability to modulate critical signaling pathways that govern cancer cell survival, proliferation, and drug resistance.
This compound and Temozolomide in Glioblastoma
In glioblastoma, this compound enhances the cytotoxic effects of temozolomide by activating the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[3] Concurrently, this compound can also promote apoptosis by inhibiting TMZ-induced autophagy, a survival mechanism for cancer cells.[4]
Caption: this compound and Temozolomide Synergy Pathway.
This compound and Sunitinib in Renal Cell Carcinoma
The combination of this compound and sunitinib demonstrates significant antitumor efficacy in renal cell carcinoma by suppressing the signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1] Inhibition of phosphorylated STAT3 (pStat3) leads to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, thereby promoting apoptosis.[1]
Caption: this compound and Sunitinib Synergy Pathway.
This compound and TRAIL in Ovarian Cancer
This compound sensitizes ovarian cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis through the activation of AMPK.[3][5] This leads to the inhibition of mTOR and subsequent downregulation of the anti-apoptotic protein Mcl-1, a key factor in TRAIL resistance.[3][5]
Caption: this compound and TRAIL Synergy Pathway.
This compound with Gemcitabine and 5-Fluorouracil in Gallbladder Cancer
In gallbladder cancer, this compound enhances the chemosensitivity to gemcitabine and 5-fluorouracil by downregulating the Hypoxia-Inducible Factor 1-alpha (HIF-1α)/P-glycoprotein (P-gp) signaling pathway.[6] HIF-1α is a key transcription factor involved in drug resistance, and its inhibition by this compound helps to overcome this resistance.[6]
Caption: this compound, Gemcitabine, and 5-FU Synergy.
Experimental Protocols
The following are generalized protocols for the key experimental assays used to evaluate the synergistic effects of this compound and chemotherapeutic agents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both for 24-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%). The Combination Index (CI) is calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells as described for the cell viability assay. After the incubation period, harvest the cells, including any floating cells.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with the drug combinations for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AMPK, Mcl-1, p-Stat3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion and Future Directions
The evidence strongly suggests that this compound is a promising candidate for combination cancer therapy. Its ability to enhance the efficacy of various chemotherapeutic agents through the modulation of key signaling pathways highlights its potential to improve treatment outcomes and reduce drug-related toxicity. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting, including investigations into its synergistic effects with other classes of anticancer drugs such as doxorubicin and cisplatin. The continued exploration of natural compounds like this compound represents a vital frontier in the development of more effective and less toxic cancer treatments.
References
- 1. This compound potentiates the antitumor effect of sunitinib against human renal cell carcinoma in laboratory models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the anti-tumor effects of temozolomide in glioblastoma by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound sensitizes human ovarian cancer cells to TRAIL-induced apoptosis by AMPK activation leading to Mcl-1 block in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and enhances chemosensitivity of gallbladder cancer cells by targeting HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Hispidulin with Other HDAC Inhibitors: A Guide for Researchers
For researchers and professionals in drug development, understanding the comparative binding affinities of novel histone deacetylase (HDAC) inhibitors is crucial for evaluating their therapeutic potential. This guide provides an objective comparison of the binding affinity of hispidulin, a natural flavonoid, with established HDAC inhibitors such as Vorinostat (SAHA) and Trichostatin A (TSA). The information is supported by available experimental data and computational modeling studies.
Quantitative Comparison of Binding Affinities
The binding affinities of HDAC inhibitors are commonly expressed as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or as binding energy (in kcal/mol) derived from computational docking studies. The following table summarizes the available data for this compound and other well-known HDAC inhibitors.
| Inhibitor | Target HDAC Isoform(s) | IC50 | Ki | Binding Energy (kcal/mol) |
| This compound | HDAC1 | Not Available | 1.91 µM[1] | -7.8[1][2] |
| Vorinostat (SAHA) | HDAC1 | 10 nM[3] | Not Available | -6.51[1][2] |
| HDAC2 | Not Available | Not Available | Not Available | |
| HDAC3 | 20 nM[3] | Not Available | Not Available | |
| HDAC8 | Not Available | Not Available | Not Available | |
| Trichostatin A (TSA) | HDAC1 | 4.99 nM | 3.4 nM | Not Available |
| HDAC3 | 5.21 nM | Not Available | Not Available | |
| HDAC4 | 27.6 nM | Not Available | Not Available | |
| HDAC6 | 16.4 nM | Not Available | Not Available | |
| HDAC10 | 24.3 nM | Not Available | Not Available |
Note: Direct comparative studies of this compound against a wide range of HDAC isoforms are limited in publicly available literature. The majority of the current data focuses on its interaction with HDAC1.
Experimental Protocols
The determination of binding affinity and inhibitory potential of compounds like this compound involves various in vitro and in silico techniques. Below are detailed methodologies for key experiments.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and the inhibitory effect of test compounds.
Materials:
-
Purified recombinant HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Test compound (this compound) and reference inhibitors (SAHA, TSA) dissolved in DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Dilute the purified HDAC enzyme and the fluorogenic substrate to their working concentrations in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound and the reference inhibitors in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup: To each well of the microplate, add the diluted enzyme, followed by the test compound or vehicle control (DMSO).
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Incubate the plate at 37°C for a further 15-30 minutes, then measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Molecular Docking
Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a protein target.
Software:
-
Molecular docking software (e.g., AutoDock, Schrödinger Maestro)
-
Molecular visualization software (e.g., PyMOL, VMD)
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of the target HDAC protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site (active site) based on the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound and other inhibitors.
-
Prepare the ligands by assigning bond orders, adding hydrogens, and optimizing their geometry using a suitable force field.
-
-
Grid Generation:
-
Define a grid box that encompasses the entire binding site of the protein. The grid parameters define the search space for the docking algorithm.
-
-
Docking Simulation:
-
Run the docking simulation using a chosen algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will generate multiple possible binding poses of the ligand within the protein's active site.
-
-
Scoring and Analysis:
-
The docking program will score each pose based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.
-
Analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-ranked poses to understand the molecular basis of binding.
-
Visualizations
The following diagrams illustrate the general signaling pathway of HDAC inhibition and a typical experimental workflow for determining binding affinity.
Caption: General mechanism of HDAC inhibition by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
